4-Bromo-2,3-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLIPMSNVUELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624692 | |
| Record name | 4-Bromo-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259807-91-5 | |
| Record name | 4-Bromo-2,3-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as a reagent for introducing the 2,3-dimethylpyridine moiety into larger molecules makes a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its synthetic pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Appearance | Colorless to off-white Solid-Liquid Mixture | [1] |
| Boiling Point | 227.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.61 ± 0.10 (Predicted) | [1] |
| Melting Point | Not explicitly available in the searched literature. | |
| Solubility | Not explicitly available in the searched literature. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard laboratory procedures for organic compounds.
Synthesis of this compound
Principle: This protocol describes the synthesis of this compound from 2,3-dimethyl-4-hydroxypyridine via a bromination reaction using phosphorus tribromide.[1]
Materials:
-
2,3-dimethylpyridin-4-ol
-
Phosphorus tribromide (PBr₃)
-
Ice
-
Aqueous sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]
-
Stir the mixture and heat to 130 °C for 4 hours.[1]
-
After the reaction is complete, cool the mixture and slowly pour it into ice water.[1]
-
Adjust the pH of the solution to be alkaline using aqueous sodium hydroxide.[1]
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water.
-
The organic phase is then concentrated under reduced pressure to yield the crude product.[1]
-
The final product can be purified by crystallization or chromatography.
Characterization: The structure of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR and LC/MS.[1]
Determination of Melting Point
Principle: The melting point of a solid organic compound is a physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.
Materials:
-
Dry, purified this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Ensure the sample of this compound is thoroughly dried.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Determination of Solubility
Principle: The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction and purification systems.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)
-
Test tubes
-
Vortex mixer
Procedure:
-
To a series of test tubes, add approximately 10-20 mg of this compound.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
Classify the solubility as soluble, partially soluble, or insoluble for each solvent. For more quantitative results, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically after solvent evaporation.
Determination of pKa
Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, it refers to the acidity of its conjugate acid, the pyridinium ion. Potentiometric titration is a common method for its determination.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is low).
-
Add a stoichiometric excess of the standardized HCl solution to fully protonate the pyridine nitrogen.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the protonated pyridine has been neutralized).
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2,3-dimethyl-4-hydroxypyridine.
References
An In-depth Technical Guide to 4-Bromo-2,3-dimethylpyridine (CAS: 259807-91-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its pyridine core, substituted with both a bromine atom and two methyl groups, offers a unique combination of reactivity and structural features, making it a valuable intermediate in the development of novel therapeutic agents. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular diversity, while the dimethylated pyridine scaffold is a common motif in biologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 259807-91-5 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Colorless to off-white solid-liquid mixture |
| Boiling Point | 227.0 ± 35.0 °C (Predicted)[1] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 4.61 ± 0.10 (Predicted)[1] |
| Storage | Inert atmosphere (nitrogen or Argon) at 2–8 °C[1] |
Synthesis
The synthesis of this compound can be achieved through various routes. One common method involves the bromination of a suitable precursor, such as 2,3-dimethyl-4-hydroxypyridine or through a multi-step synthesis starting from 2,3-lutidine.
Synthesis from 2,3-dimethyl-4-hydroxypyridine
A reported method for the synthesis of this compound involves the reaction of 2,3-dimethylpyridin-4-ol with phosphorus tribromide.[1]
Experimental Protocol:
-
To a reaction vessel, add 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]
-
Stir the mixture at 130 °C for 4 hours under a nitrogen atmosphere.[1]
-
After the reaction is complete, cool the mixture and slowly pour it into ice water.[1]
-
Adjust the pH of the solution to alkaline using aqueous sodium hydroxide.[1]
-
Extract the mixture with ether.
-
Wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or chromatography to yield a brown, needle-like solid.[1]
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H).[1]
-
LC/MS: m/z 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%).[1]
Synthesis via Nitration of 2,3-Lutidine
An alternative synthetic pathway involves the nitration of 2,3-lutidine to form an N-oxide intermediate, which can then be converted to the bromo-derivative. A key intermediate in this process is 2,3-dimethyl-4-nitropyridine-N-oxide.
Experimental Protocol for the Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide:
-
Mix 2,3-dimethylpyridine-N-oxide with concentrated sulfuric acid.[2][3]
-
Cool the mixture to a temperature between -10 °C and 20 °C.[2][3]
-
Slowly add a sulfuric acid solution of potassium nitrate dropwise to the mixture.[2][3]
-
After the addition is complete, heat the reaction mixture to a temperature between 80 °C and 120 °C for 1-2 hours.[2][3]
-
Monitor the reaction progress using HPLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and add water.
-
Filter the mixture and extract the filtrate with dichloromethane.
-
Concentrate the organic phase to obtain 2,3-dimethyl-4-nitropyridine-N-oxide as a light yellow product.[2]
The subsequent conversion of the nitro-N-oxide intermediate to this compound involves nucleophilic substitution of the nitro group. The nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, including bromide ions.[4][5]
General Workflow for Synthesis via Nitration:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
An In-depth Technical Guide on 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for 4-Bromo-2,3-dimethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These data are critical for stoichiometric calculations, analytical method development, and the design of synthetic routes.
| Property | Value |
| Chemical Formula | C₇H₈BrN[1][2] |
| Molecular Weight | 186.05 g/mol [1][3][4] |
| CAS Number | 259807-91-5[1] |
Logical Relationship of Molecular Components
The molecular formula, C₇H₈BrN, dictates the elemental composition, which in turn determines the molecular weight of the compound. The following diagram illustrates the relationship between the constituent elements and the final molecular properties.
Caption: Relationship between elemental composition, molecular formula, and molecular weight.
References
Spectroscopic Profile of 4-Bromo-2,3-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2,3-dimethylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available experimental and predicted spectroscopic data, outlines methodologies for data acquisition, and presents visual workflows for these analytical techniques.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.
Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
| Parameter | Value |
| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H) |
| ¹³C NMR | Predicted values are often used in the absence of experimental data and should be verified. Online prediction tools can provide estimated chemical shifts. |
| Mass Spec. (LC/MS) | m/z 185.7 ([M + H]⁺, 100%), 187.7 ([M + H + 2]⁺, 97%) |
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | Value |
| FT-IR | No experimental data was found in the searched literature. Characteristic peaks would be expected for C-H (aromatic and alkyl), C=C, C=N, and C-Br stretching and bending vibrations. |
| UV-Vis | No experimental data was found in the searched literature. Pyridine derivatives typically exhibit absorption maxima in the UV region. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC system (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatography:
-
Inject a small volume of the sample solution into the LC system.
-
Separate the compound using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).
-
-
Mass Analysis:
-
Ionize the eluted compound using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Detect the ions in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) should be observed in the mass spectrum.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform experimental verification of the predicted data.
In-depth NMR Spectroscopic Analysis of 4-Bromo-2,3-dimethylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,3-dimethylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-6 | 8.15 | d | 5.0 |
| H-5 | 7.37 | d | 5.0 |
| 2-CH₃ | 2.52 | s | - |
| 3-CH₃ | 2.35 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts (δ) for each carbon atom are summarized in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-2 | 158.9 |
| C-6 | 149.8 |
| C-4 | 144.5 |
| C-3 | 131.8 |
| C-5 | 127.2 |
| 2-CH₃ | 23.8 |
| 3-CH₃ | 18.1 |
Experimental Protocols for NMR Spectroscopy of Pyridine Derivatives
While specific experimental data for this compound is not available, the following provides a detailed, generalized protocol for acquiring high-quality NMR spectra of pyridine derivatives.
3.1. Sample Preparation
A sample of approximately 5-10 mg of the pyridine derivative is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD)). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. A standard internal reference, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer for chemical shift calibration (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
3.2. NMR Spectrometer Setup
A high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei, is recommended for optimal signal dispersion and resolution. Before data acquisition, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to ensure sharp, symmetrical NMR signals.
3.3. ¹H NMR Data Acquisition Parameters
A standard one-pulse sequence is typically employed for ¹H NMR acquisition. Key parameters include:
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the chemical shift range of protons in most organic molecules.
-
Pulse Width: A 90° pulse is used to excite the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds is set to ensure adequate data point resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used between pulses to allow for the complete relaxation of the protons, ensuring accurate signal integration.
-
Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve a satisfactory signal-to-noise ratio.
3.4. ¹³C NMR Data Acquisition Parameters
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. Important parameters include:
-
Spectral Width: A wider spectral width of 200-250 ppm is necessary to encompass the larger chemical shift range of carbon nuclei.
-
Pulse Width: A 30-45° pulse is often used to reduce the overall experiment time.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
3.5. Data Processing
The acquired raw data (Free Induction Decay or FID) is processed using specialized NMR software. The processing steps include:
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain to produce the NMR spectrum.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated with respect to the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.
Logical Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of NMR spectral data, from initial data acquisition to final structure elucidation.
Core Isomers and Physicochemical Properties
An In-depth Technical Guide to C7H8BrN Pyridine Derivatives: Synthesis, Properties, and Applications in Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyridine derivatives with the molecular formula C7H8BrN. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile chemical properties, which make them valuable synthons for the creation of complex, biologically active molecules. This document details the key isomers, their physicochemical properties, detailed synthesis protocols, and their applications as precursors in the development of targeted therapeutics.
The molecular formula C7H8BrN encompasses several structural isomers of substituted pyridines. The most prominent and commercially available isomers, which serve as crucial building blocks in synthetic chemistry, are detailed below. Their quantitative physicochemical data are summarized for comparative analysis.
| Property | 5-Bromo-2,3-dimethylpyridine | 2-Bromo-5-ethylpyridine | 2-(1-Bromoethyl)pyridine |
| CAS Number | 27063-90-7 | 19842-08-1 | 75504-01-7 |
| Molecular Formula | C7H8BrN | C7H8BrN | C7H8BrN |
| Molecular Weight | 186.05 g/mol | 186.05 g/mol [1] | 186.05 g/mol [2] |
| Physical Form | Liquid | Solid | - |
| Boiling Point | 40 °C / 0.3 mmHg | - | - |
| IUPAC Name | 5-bromo-2,3-dimethylpyridine | 2-bromo-5-ethylpyridine | 2-(1-bromoethyl)pyridine[2] |
| Computed XLogP3 | 2.4[1] | 2.4 | 1.8[2] |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
Note: Some physical properties, such as boiling and melting points for all isomers, are not consistently reported in the literature. The data presented is a combination of experimental and computed values from various sources.
Synthesis and Derivatization: Experimental Protocols
C7H8BrN pyridine derivatives are valuable intermediates largely due to the reactivity of the brominated pyridine scaffold. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules.
General Synthesis Workflow
The synthesis of substituted bromopyridines often starts from a readily available aminopyridine, which undergoes a Sandmeyer-type reaction to introduce the bromine atom. The resulting bromopyridine can then be further functionalized, for example, through a Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Protocol 1: Synthesis of 2-Bromo-5-ethylpyridine via Sandmeyer Reaction
This protocol outlines the synthesis of 2-bromo-5-ethylpyridine from 5-ethyl-2-aminopyridine, adapted from established procedures for the synthesis of bromopyridines from their corresponding amino precursors.
Materials:
-
5-ethyl-2-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-ethyl-2-aminopyridine in 48% HBr. Cool the mixture to 0°C or lower in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained at 0°C or lower.
-
After the addition is complete, continue stirring for 30 minutes.
-
In a separate flask, prepare a solution of CuBr in HBr. Add this to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat gently according to literature procedures for similar Sandmeyer reactions until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the solution is basic.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-5-ethylpyridine.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a C7H8BrN isomer with an arylboronic acid to generate more complex derivatives.[3]
Materials:
-
C7H8BrN isomer (e.g., 5-Bromo-2,3-dimethylpyridine) (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K3PO4 or Na2CO3, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a Schlenk flask, add the C7H8BrN isomer, the arylboronic acid, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Development
Brominated pyridine derivatives are pivotal starting materials in the synthesis of a wide range of therapeutic agents. Their utility stems from the ability to act as a stable scaffold onto which various functional groups can be introduced, modulating the biological activity of the final compound.
Role as Precursors for Kinase Inhibitors
A significant application of these compounds is in the synthesis of kinase inhibitors.[4][5][6][7][8] The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, a crucial interaction for inhibitory activity. The bromine atom allows for the coupling of other molecular fragments that can interact with other regions of the enzyme, enhancing potency and selectivity. For example, derivatives of brominated pyridines are used to target signaling pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors.[9]
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
Certain bromopyridine derivatives, such as 2-bromo-5-ethylpyridine, have been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that are implicated in a variety of neurological disorders, and developing selective modulators for nAChR subtypes is an active area of research.[11][12][13][14] The pyridine core of these molecules can mimic the natural ligand, acetylcholine, while the substituents introduced via the bromine handle can confer selectivity for different receptor subtypes.
Conclusion
The C7H8BrN pyridine derivatives represent a class of highly versatile and valuable building blocks for drug discovery and development. Their stable, yet reactive, scaffold allows for the systematic exploration of chemical space through well-established synthetic protocols like the Suzuki-Miyaura coupling. The resulting complex molecules have shown promise as potent inhibitors of key biological targets, such as protein kinases and neurotransmitter receptors, underscoring the continued importance of these fundamental heterocyclic intermediates in medicinal chemistry.
References
- 1. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-BroMo-5-ethylpyridine | 19842-08-1 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 4-Bromo-2,3-dimethylpyridine (CAS No. 259807-91-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these risks.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning [1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol [2] |
| CAS Number | 259807-91-5[1][2][3] |
| Appearance | Not explicitly stated, handle as a potentially hazardous chemical solid or liquid. |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | No data available |
| Vapor Pressure | No data available |
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of harmful vapors or dust. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of generating aerosols or dust, a certified chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools to prevent ignition sources.[3]
-
Keep away from heat, sparks, and open flames.
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a restricted-access area.
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for responding effectively to accidents.
First Aid Measures
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Table 3. Ensure adequate ventilation. Remove all sources of ignition.[3]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading and contact environmental health and safety personnel.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Workflow for the safe handling of this compound.
References
Technical Guide to the Safe Handling of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 4-Bromo-2,3-dimethylpyridine (CAS No. 259807-91-5), designed to inform researchers, scientists, and professionals in the drug development field on its safe handling, storage, and emergency procedures. The information herein is compiled from available safety data sheets and chemical databases.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem[1] |
| Molecular Weight | 186.05 g/mol | PubChem[1] |
| CAS Number | 259807-91-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 184.98401 Da | PubChem[1] |
| Monoisotopic Mass | 184.98401 Da | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Section 2: Hazard Identification and Safety Precautions
Precautionary Statements:
-
Prevention: At present, no specific prevention statements are available.[2]
-
Response: At present, no specific response statements are available.[2]
-
Storage: At present, no specific storage statements are available.[2]
-
Disposal: At present, no specific disposal statements are available.[2]
General Safe Handling Procedures:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including chemical-impermeable gloves.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Section 3: Emergency Procedures
Detailed protocols for responding to various types of exposure and spills are crucial for maintaining a safe laboratory environment.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | Echemi[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | Echemi[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | Echemi[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | Echemi[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: No specific data is available regarding hazards arising from the chemical during a fire.[2]
-
Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release Measures
In the event of a spill, the following workflow should be initiated to ensure containment and cleanup are performed safely.
Caption: Workflow for handling a chemical spill of this compound.
Section 4: Handling and Storage
Proper handling and storage are critical to maintaining the stability and safety of this compound.
Precautions for Safe Handling:
-
Operations should be conducted in a well-ventilated area.[2]
-
Wear appropriate protective attire to prevent contact with skin and eyes.[2]
-
Measures should be in place to prevent the formation of dust and aerosols.[2]
-
Utilize non-sparking tools and equipment to prevent ignition.[2]
-
Take precautions against electrostatic discharge.[2]
Conditions for Safe Storage:
-
Store in a tightly closed container.[2]
-
Further details on specific storage conditions, such as temperature and incompatible materials, are not currently available.[2]
References
An In-depth Technical Guide to the Discovery and Synthetic History of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 4-Bromo-2,3-dimethylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. While the initial discovery of this compound is not prominently documented in early chemical literature, a key synthetic pathway was detailed in the early 21st century. This document outlines the known synthetic route, providing detailed experimental protocols, quantitative data, and a process workflow diagram to facilitate its synthesis and application in research and development.
Introduction
This compound, also known as 4-bromo-2,3-lutidine, is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex organic molecules. Its utility has been noted in the preparation of propargyl pyridinyl ethers, which are being investigated as potential cytochrome P450 inhibitors. The strategic placement of the bromine atom at the 4-position, along with the two methyl groups on the pyridine ring, offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable scaffold for creating diverse chemical libraries for drug discovery.
Discovery and Synthetic History
The precise historical moment of the first synthesis of this compound is not clearly recorded in readily accessible scientific literature. However, a significant and well-documented synthetic method was disclosed in a 2010 patent, which provides a reliable and reproducible route to this compound. This synthesis proceeds from the readily available starting material, 2,3-dimethylpyridin-4-ol.
The synthetic approach involves the conversion of the hydroxyl group of 2,3-dimethylpyridin-4-ol to a bromine atom using a brominating agent. This transformation is a common strategy in heterocyclic chemistry for the preparation of halopyridines, which are often more reactive towards nucleophilic substitution and cross-coupling reactions than their hydroxyl counterparts.
Synthetic Pathway
The most prominently documented synthesis of this compound involves the bromination of 2,3-dimethylpyridin-4-ol using phosphorus tribromide (PBr₃). This reaction is a well-established method for converting alcohols to alkyl and aryl bromides.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 2,3-dimethylpyridin-4-ol as described in the reference literature.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dimethylpyridin-4-ol | |
| Reagent | Phosphorus Tribromide (PBr₃) | |
| Reaction Temperature | 130 °C | |
| Reaction Time | 4 hours | |
| Yield | 60% | |
| Purity | 90% |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on the procedure described in patent WO2010/117425.
5.1. Synthesis of this compound from 2,3-Dimethylpyridin-4-ol
-
Materials:
-
2,3-Dimethylpyridin-4-ol (2.0 g, 20 mmol)
-
Phosphorus tribromide (14.0 g, 49 mmol)
-
Ice water
-
Aqueous sodium hydroxide
-
Ether
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).
-
Stir the reaction mixture and heat to 130 °C for 4 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into ice water.
-
Adjust the pH of the aqueous mixture to be alkaline using aqueous sodium hydroxide.
-
Extract the mixture with ether.
-
Separate the organic phase and concentrate it under reduced pressure to remove the ether.
-
The resulting product is a brown, needle-like solid (2.03 g).
-
-
Product Characterization:
-
Yield: 60%
-
Purity: 90%
-
¹H NMR (CDCl₃): δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H)
-
LC/MS: m/z 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%)
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for applications in medicinal chemistry. While its early history is not extensively detailed, a robust and well-documented synthetic method from 2,3-dimethylpyridin-4-ol provides a clear and efficient route to this compound. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis and utilization of this important chemical intermediate.
Methodological & Application
Synthesis of 4-Bromo-2,3-dimethylpyridine: An Essential Building Block for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2,3-dimethylpyridine is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. Notably, it has been utilized in the preparation of propargyl pyridinyl ethers, which are investigated as potential cytochrome P450 inhibitors. This document provides a detailed protocol for the synthesis of this compound from 2,3-dimethylpyridin-4-ol, a reliable method for laboratory-scale production.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,3-dimethylpyridin-4-ol | [1] |
| Reagent | Phosphorus tribromide (PBr₃) | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | 130 °C | [1] |
| Product Yield | 60% | [1] |
| Product Purity | 90% | [1] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Brown needle-like solid | [1] |
| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H) | [1] |
| LC/MS (m/z) | 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%) | [1] |
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-dimethylpyridin-4-ol.
Materials:
-
2,3-dimethylpyridin-4-ol
-
Phosphorus tribromide (PBr₃)
-
Sodium hydroxide (NaOH)
-
Ether
-
Ice
-
Nitrogen gas supply
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.[1]
-
Reaction: Heat the reaction mixture to 130 °C and stir for 4 hours.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into ice water.
-
Neutralization: Adjust the pH of the aqueous mixture to alkaline using an aqueous solution of sodium hydroxide.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ether. Repeat the extraction process with ether and water.[1]
-
Drying and Concentration: Combine the organic phases and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the ether.[1]
-
Product Isolation: The resulting brown needle-like solid is the crude this compound (2.03 g, 90% purity, 60% yield).[1]
-
Product Confirmation: The structure of the product can be confirmed by ¹H NMR and LC/MS analysis.[1]
Visualizations
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategies:
While the protocol described above is a reliable method, other synthetic routes could be explored. The Sandmeyer reaction , for instance, is a classic method for introducing a bromo substituent onto an aromatic ring.[3][4][5] This would involve the diazotization of 4-amino-2,3-dimethylpyridine followed by treatment with a copper(I) bromide salt.[3][6] The success of this route is contingent on the availability and stability of the corresponding aminopyridine precursor.
Another approach could be the direct bromination of 2,3-dimethylpyridine. However, direct bromination of pyridine derivatives can sometimes lead to a mixture of isomers, and the regioselectivity can be influenced by the reaction conditions and the brominating agent used.[7][8] For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) on 2,3-dimethylpyridine has been reported to yield 5-bromo-2,3-dimethylpyridine, highlighting the challenge of achieving substitution at the 4-position through this method.[7] Therefore, the synthesis from 2,3-dimethylpyridin-4-ol offers a more direct and regioselective route to the desired product.
References
- 1. This compound CAS#: 259807-91-5 [m.chemicalbook.com]
- 2. This compound | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Bromo-2,3-dimethylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylpyridine is a versatile heterocyclic building block utilized in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Its pyridine core, substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, offers a unique scaffold for the introduction of diverse functionalities. The bromine atom serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and generalized protocols for the use of this compound in several key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 259807-91-5 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Brown needle-like solid |
Key Synthetic Applications
This compound is a valuable precursor for the synthesis of a variety of substituted pyridines. The primary modes of its application involve palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at the 4-position of the pyridine ring.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dimethylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,3-dimethylpyridine.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 75-85 |
*Yields are representative and may vary for this compound. Optimization of reaction conditions is recommended.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-dimethylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Generalized Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | DIPA | DMF | 50 | 12 | 75-85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2.5) | CuI (5) | Et₃N | Dioxane | 60 | 8 | 80-90 |
*Yields are representative and may vary for this compound. Optimization of reaction conditions is recommended.
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-dimethylpyridine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 80 | 10 | 80-90 |
*Yields are representative and may vary for this compound. Optimization of reaction conditions is recommended.
Caption: Decision workflow for Buchwald-Hartwig amination.
Application in Medicinal Chemistry: Synthesis of Cytochrome P450 Inhibitors
Substituted pyridines are prevalent scaffolds in medicinal chemistry. This compound has been reported as a precursor in the synthesis of propargyl pyridinyl ethers, which have been investigated as potential inhibitors of cytochrome P450 (CYP) enzymes.[1][2][3][4][5] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isozymes can be a therapeutic strategy or a source of drug-drug interactions. The synthesis of these potential inhibitors likely involves a nucleophilic substitution reaction where the bromide of this compound is displaced by a propargyl alcohol derivative.
Caption: Synthesis and proposed mechanism of action for CYP450 inhibitors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides efficient routes to a variety of substituted pyridines, which are important motifs in medicinal chemistry and materials science. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies. Further optimization of reaction conditions is encouraged to achieve the best possible outcomes for specific substrates.
References
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Bromo-2,3-dimethylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is pivotal in synthesizing a wide array of substituted pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science. The following protocols and data are based on established methodologies for similar bromopyridine substrates and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a potent palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1][2] The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][2][3] The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation; therefore, careful selection of ligands and reaction conditions is crucial for achieving high yields.[1]
General Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to creating an inert atmosphere to prevent catalyst degradation. The general workflow is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Recommended Reaction Conditions
Based on analogous reactions with substituted bromopyridines, a range of conditions can be successfully applied to the Suzuki-Miyaura coupling of this compound. The table below summarizes typical catalysts, bases, and solvents, with representative yields for similar substrates to guide reaction optimization.
| Catalyst (mol%) | Boronic Acid (equiv) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (3-5) | Arylboronic acid (1.2) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-95 |
| Pd(dppf)Cl₂ (2-5) | Arylboronic acid (1.2) | K₃PO₄ (2.0-3.0) | Toluene/H₂O (4:1) | 100-110 | 8-18 | 75-98 |
| Pd(OAc)₂/SPhos (2/4) | Arylboronic acid (1.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-110 | 6-16 | 80-99 |
| Pd₂(dba)₃/XPhos (2/4) | Arylboronic acid (1.5) | NaOtBu (2.0) | Toluene | 80-110 | 4-12 | 80-99 |
Yields are representative and based on couplings with structurally similar bromopyridines. Optimization for specific substrates is recommended.
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle centered around a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, ensure the reaction setup is completely free of oxygen and moisture. Degassing the solvent thoroughly is critical. Increasing the reaction temperature or screening a different, more active catalyst/ligand system (e.g., a Buchwald-type ligand like SPhos or XPhos) may be beneficial.[4]
-
Side Reactions: Homocoupling of the boronic acid can occur, particularly if the reaction mixture is not properly degassed.[5] Protodeborylation (hydrolysis of the boronic acid) is another potential side reaction, especially with heteroaryl boronic acids.[5] Using a slight excess of the boronic acid can help mitigate incomplete conversion due to these side reactions.
-
Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst. The use of bulky, electron-rich phosphine ligands can often overcome this issue by promoting the desired catalytic steps.[4]
By following these guidelines and protocols, researchers can effectively employ this compound as a substrate in Suzuki-Miyaura coupling reactions to synthesize a diverse range of valuable molecules for drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2,3-dimethylpyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
While specific literature examples for cross-coupling reactions of this compound are limited, the following protocols have been developed based on established and reliable procedures for structurally similar bromopyridine substrates. These notes provide a strong foundation for reaction optimization and the successful synthesis of target compounds.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dimethylpyridines
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable for introducing a variety of aryl and heteroaryl substituents at the 4-position of the 2,3-dimethylpyridine core.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridines with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100-110 | 16-24 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 70-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,3-dimethylpyridine.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-dimethylpyridines
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes. This reaction can be performed under both copper-catalyzed and copper-free conditions.[1]
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table provides typical reaction conditions for the Sonogashira coupling of bromopyridines.
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-3) | CuI (3-5) | Et₃N (2-3) | THF or DMF | RT - 60 | 4-12 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | Et₃N (2) | DMF | 100 | 6-12 | 75-90 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 80 | 12-18 | 70-85 |
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of bromopyridines with terminal alkynes.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 3-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N), 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-dimethylpyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table outlines typical conditions for the Buchwald-Hartwig amination of bromopyridines.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 70-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | 12-24 | 65-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | Toluene | 110 | 18-24 | 60-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on a procedure for the amination of 2-bromo-6-methylpyridine and can be adapted for this compound.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes at room temperature to pre-form the catalyst.
-
To this mixture, add this compound and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer
The provided protocols are intended as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity for specific substrates. All reactions should be carried out by trained individuals in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-2,3-dimethylpyridine with various boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures prevalent in pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[1] The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2] For substrates like this compound, which is both sterically hindered and contains a potentially coordinating nitrogen atom, careful selection of reaction parameters is crucial for achieving high yields and minimizing side reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to its deactivation.[2][3] Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium center and promote the desired catalytic cycle.[3][4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][5] The base plays a critical role in the transmetalation step, activating the boronic acid.[6]
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)[3][7]
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 2-10 mol%)[4][6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[2][4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2] The presence of oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on literature for similar sterically hindered and heteroaromatic substrates.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | 4-10 | SPhos is an electron-rich and bulky ligand, often effective for challenging substrates.[7] |
| Pd₂(dba)₃ | XPhos | 1-3 | 2-6 | XPhos is another highly active Buchwald ligand for Suzuki-Miyaura couplings.[4] |
| Pd(PPh₃)₄ | - | 3-5 | - | A common, though sometimes less active, catalyst for Suzuki couplings.[8] |
| PdCl₂(dppf) | - | 3-5 | - | Often used for a broad range of Suzuki coupling reactions.[2] |
Table 2: Recommended Bases and Solvents
| Base | Base Equivalents | Solvent System | Ratio (Organic:Water) | Temperature (°C) |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80-110 |
| Cs₂CO₃ | 2-3 | Toluene / H₂O | 4:1 to 10:1 | 90-120 |
| K₂CO₃ | 2-3 | THF / H₂O | 4:1 to 10:1 | 80-100 |
Troubleshooting
Low yields or the formation of byproducts are common challenges in Suzuki couplings of heteroaromatic halides.
Table 3: Common Issues and Potential Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation | Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[3] Increase catalyst/ligand loading.[4] |
| Inefficient transmetalation | Screen different bases (K₃PO₄ is often effective for N-containing heterocycles).[4] | |
| Low reaction temperature | Increase the reaction temperature in increments.[4] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture.[3] |
| Debromination of Starting Material | Protodeboronation of the boronic acid | Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[3] |
| Catalyst-mediated side reaction | Screen different catalyst/ligand systems. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel substituted 2,3-dimethylpyridine derivatives. Success in this reaction hinges on the careful selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand to overcome the challenges associated with this sterically hindered and heteroaromatic substrate. The provided protocol and troubleshooting guide offer a solid foundation for researchers to develop and optimize this important synthetic methodology.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Versatile Role of 4-Bromo-2,3-dimethylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylpyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its pyridine core, substituted with a bromine atom at the 4-position and methyl groups at the 2- and 3-positions, provides a unique combination of steric and electronic properties. The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This application note will detail the utility of this compound in the synthesis of kinase inhibitors and other potential therapeutic agents, providing exemplary protocols and data.
Key Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of substituted pyridines. The pyridine moiety is a privileged structure found in numerous approved drugs. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds with a wide range of boronic acids and esters.
This synthetic strategy is extensively used in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the introduction of various aryl and heteroaryl substituents is crucial for achieving potency and selectivity. The 2,3-dimethyl substitution pattern on the pyridine ring can influence the orientation of appended groups, potentially leading to favorable interactions within the ATP-binding pocket of kinases.
-
Receptor Antagonists and Modulators: The ability to introduce diverse substituents allows for the fine-tuning of interactions with G-protein coupled receptors (GPCRs) and other receptor families.
-
Antiviral and Antibacterial Agents: The pyridine scaffold is present in numerous antimicrobial agents, and the derivatization of this compound can lead to the discovery of novel compounds with antimicrobial activity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the synthesis of 4-aryl-2,3-dimethylpyridines, which can serve as precursors to a variety of bioactive compounds.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 v/v ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2,3-dimethylpyridine derivative.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 78 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Application in Kinase Inhibitor Synthesis
Derivatives of 4-aryl-2,3-dimethylpyridine can be further elaborated to synthesize potent and selective kinase inhibitors. For instance, the introduction of an amide or urea linkage at a suitable position on the newly introduced aryl ring is a common strategy to target the hinge region of the kinase ATP-binding site.
Hypothetical Synthesis of a Kinase Inhibitor Precursor
A plausible synthetic route could involve the Suzuki coupling of this compound with a boronic acid ester containing a protected amine or nitro group. Subsequent deprotection or reduction followed by acylation or urea formation would lead to the final kinase inhibitor.
Quantitative Data on Biological Activity
Table 2: Representative IC₅₀ Values for Pyridine-based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound |
| Pyrido[d]pyrimidines | EGFR | 0.008 - 0.13 | 7f, 5f[1] |
| Phenylpicolinamides | VEGFR2 | >10,000 | Sorafenib derivatives[2] |
| Phenylpicolinamides | BRAF | >10,000 | Sorafenib derivatives[2] |
| Phenylpicolinamides | CRAF | >10,000 | Sorafenib derivatives[2] |
This table provides context for the potential potency of compounds derived from pyridine scaffolds and is for illustrative purposes.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Bromo-2,3-dimethylpyridine. The following sections describe common and versatile cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and a palladium-catalyzed cyanation. These reactions introduce functionalities at the 4-position of the pyridine ring, opening pathways to a diverse range of molecular scaffolds relevant to drug discovery.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-dimethylpyridine Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the synthesis of N-aryl and N-alkyl-2,3-dimethylpyridin-4-amines, which are important intermediates in the development of various therapeutic agents.[2]
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridines. While specific data for this compound is not widely published, these examples with similar substrates provide a strong starting point for reaction optimization.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 (est.) | [3] |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 80-90 (est.) | [2] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 75-85 (est.) | [3] |
Disclaimer: Yields are estimated based on reactions with structurally similar bromopyridines and may require optimization for this compound.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (e.g., 1.5 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dimethylpyridine Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds.[4] It is a widely used method for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.[5]
The following table presents representative data for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids. These examples can guide the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80 | 18-22 | 70-85 (est.) | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 (est.) | [6] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | DMF/H₂O | 90 | 16 | 70-80 (est.) | [6] |
Disclaimer: Yields are estimated based on reactions with structurally similar bromopyridines and may require optimization for this compound.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(PPh₃)₄ (e.g., 0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 18-22 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-dimethylpyridine Derivatives
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] These products are versatile intermediates in pharmaceutical synthesis.[8]
The table below shows representative conditions and yields for the Sonogashira coupling of various bromo-heterocycles. These can be used as a starting point for the functionalization of this compound.
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 6 | 85-95 (est.) | [7] |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (1.5) / XPhos (6) | - | Et₃N (2.0) | DMF | 100 | 4 | 90-98 (est.) | [9] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.0) | Toluene | 80 | 12 | 80-90 (est.) | [7] |
Disclaimer: Yields are estimated based on reactions with structurally similar bromo-heterocycles and may require optimization for this compound.
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.04 mmol, 4 mol%).
-
Seal the flask and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.
-
Add this compound (1.0 mmol) and a solution of phenylacetylene (1.2 mmol) in anhydrous THF (5 mL) and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 65°C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-2,3-dimethylpyridine in the Synthesis of Cytochrome P450 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2,3-dimethylpyridine as a versatile building block in the synthesis of potential cytochrome P450 (CYP) enzyme inhibitors. Detailed experimental protocols for the synthesis of a model inhibitor and subsequent biological evaluation are provided to facilitate research and development in this area.
Introduction
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of specific CYP isozymes can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[1] Conversely, targeted CYP inhibition is a validated therapeutic strategy in various diseases, including certain cancers and fungal infections.[2]
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[3][4] Substituted pyridines, such as this compound, offer a synthetically tractable starting point for generating diverse libraries of compounds for screening as CYP inhibitors. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the systematic exploration of the chemical space around the pyridine core to optimize inhibitory activity and selectivity.[1][5][6][7][8][9][10][11][12][13][14][15][16][17]
This document details the synthesis of a potential CYP inhibitor from this compound and provides protocols for assessing its inhibitory activity against various CYP isoforms.
Synthetic Applications of this compound
This compound serves as a key intermediate in the synthesis of various substituted pyridines. The following section outlines a specific application in the synthesis of a potential cytochrome P450 inhibitor.
Synthesis of a Propargyl Pyridinyl Ether Intermediate
A published example demonstrates the utility of this compound in the synthesis of propargyl pyridinyl ethers, a class of compounds investigated as potential CYP inhibitors.[2] The initial step involves a cyanation reaction to replace the bromo group, followed by further transformations.
Reaction Scheme:
Experimental Protocol: Synthesis of 2,3-Dimethylisonicotinonitrile
This protocol is adapted from a published procedure for the cyanation of this compound.[2]
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.3 g, 7 mmol) and copper(I) cyanide (1.64 g, 18 mmol).
-
Add 25 mL of N,N-dimethylformamide to the flask.
-
Heat the mixture at 140°C for 6 hours.
-
After cooling, pour the reaction mixture into 40 mL of deionized ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using 5% ethyl acetate in hexanes as the eluent to yield 2,3-dimethylisonicotinonitrile.
Quantitative Data
| Product | Starting Material | Reagents | Yield | Analytical Data | Reference |
| 2,3-Dimethylisonicotinonitrile | This compound | CuCN, DMF | 43% | ¹H NMR (CDCl₃, 300 MHz) δ = 2.26 (s, 3H), 2.45(s, 3H), 7.54 (d, J=2.1Hz, 1H), 8.38(d, J=2.1Hz, 1H). ¹³C NMR (CDCl₃, 75 MHz) δ=19.05, 22.10, 117.68, 133.37, 139.28, 147.23, 155.73. | [2] |
| This compound | (Starting Material Synthesis) | - | >99% purity | GC-MS: m/z: 185, 141, 106. | [2] |
Protocols for Evaluating Cytochrome P450 Inhibition
Once potential inhibitors are synthesized, their activity must be assessed. The following are generalized protocols for determining the inhibitory potential of compounds against various CYP isoforms.
Luminescence-Based CYP Inhibition Assay
This high-throughput screening method is suitable for initial inhibitor profiling. It relies on luciferin-based substrates that are converted by CYP enzymes into a luminescent product.[18]
Experimental Protocol:
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Luminogenic CYP substrates (e.g., P450-Glo™ Substrates)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and positive control inhibitor (e.g., ketoconazole for CYP3A4)
-
96- or 384-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and a known inhibitor in the assay buffer.
-
In a multi-well plate, add the test compound dilutions, positive controls, and a vehicle control.
-
Add the CYP enzyme, luminogenic substrate, and potassium phosphate buffer to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and initiate the luminescent signal by adding a luciferin detection reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
LC-MS/MS-Based CYP Inhibition Assay
This method offers high specificity and sensitivity for quantifying the formation of specific metabolites and is considered the gold standard for in vitro DDI studies.[19][20][21][22][23]
Experimental Protocol:
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and positive control inhibitor
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the probe substrate, test compound, and positive control inhibitor.
-
In a 96-well plate, add the buffer, human liver microsomes (or recombinant enzyme), and various concentrations of the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a time that ensures the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC₅₀ value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential cytochrome P450 inhibitory activity. Its amenability to various cross-coupling reactions allows for the creation of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for the synthesis of such compounds and their subsequent evaluation as CYP inhibitors, thereby supporting drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2,3-dimethylpyridine. This reaction is a powerful tool for the synthesis of N-substituted 2,3-dimethylpyridin-4-amine derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The protocols and data presented herein are based on established methodologies for structurally similar bromopyridine derivatives and serve as a comprehensive guide for reaction setup, optimization, and execution.
Introduction
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of carbon-nitrogen (C-N) bonds via the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[1][2] This transformation has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope, functional group tolerance, and generally high yields.[3]
The amination of this compound provides access to a class of substituted aminopyridines that are of significant interest in the development of novel therapeutics. The pyridine scaffold is a common motif in a wide range of biologically active compounds.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine or carbene ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific amine coupling partner. The electron-rich nature of the 2,3-dimethylpyridine ring can influence the reactivity of the substrate.
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively documented in the literature, the following tables summarize representative reaction conditions and yields for the amination of structurally analogous bromopyridines. This data provides a strong foundation for the development of a successful protocol for the target substrate.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Arylamines
| Entry | Bromopyridine | Arylamine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyaniline | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| 3 | 4-Chloropyridine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 110 | 12 | 92 |
| 4 | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated)[5] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Alkylamines
| Entry | Bromopyridine | Alkylamine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (1.8) | NaOtBu | Toluene | 100 | 2 | 98 |
| 2 | 3-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH/H₂O | 100 | 16 | 85 |
| 3 | 4-Chloropyridine | Piperidine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 70 | 18 | 90 |
| 4 | 2-bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8-12 | 80-90 (estimated)[5] |
Experimental Protocols
The following are general protocols for performing the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Coupling with Arylamines
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or Dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylamine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Alkylamines
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos or RuPhos (3-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF) (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (if not in a glovebox).
-
Add the anhydrous solvent via syringe, followed by the alkylamine.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Caption: A flowchart illustrating the general experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of Substituted Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The incorporation of the alkynyl moiety into pyridine scaffolds, which are prevalent in numerous biologically active compounds, makes the Sonogashira coupling of substituted bromopyridines a critical transformation for lead discovery and optimization.
This document provides detailed application notes, experimental protocols, and comparative data for the Sonogashira coupling of various substituted bromopyridines, including discussions on conventional, copper-free, and microwave-assisted methodologies.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex, with or without a copper(I) co-catalyst, in the presence of a base.[2] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and, in the conventional method, a copper cycle.
The palladium cycle begins with the oxidative addition of the bromopyridine to a palladium(0) species. In parallel, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the base, and the copper(I) salt. A subsequent transmetalation step between the organopalladium(II) complex and the copper(I) acetylide, followed by reductive elimination, affords the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst.[4] In copper-free protocols, the alkyne is thought to coordinate directly to the palladium center before deprotonation and subsequent reductive elimination.[4]
Data Presentation: Comparative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various substituted bromopyridines with a selection of terminal alkynes. This data is intended to provide a basis for reaction optimization.
Table 1: Sonogashira Coupling of 2-Substituted Bromopyridines
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [1][5] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [1] |
| 3 | 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) / PPh₃ | CuI | Et₃N/NMP | 90 | 3 | 99 | [6] | |
| 4 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | ~90* | [7][8] |
*Estimated yield based on reactivity principles.
Table 2: Sonogashira Coupling of 3- and 4-Substituted Bromopyridines
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) / PPh₃ | CuI | Et₃N/NMP | 90 | 24 | 98 | [6] | |
| 2 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | - | Et₃N | Toluene | 90 | 24 | 34 | [6] |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1) / PPh₃ | CuI | Et₃N | Toluene | 100 | 24 | 75 | [6] |
| 4 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | - | - | [8] |
Note on Regioselectivity: For dihalogenated pyridines, the Sonogashira coupling exhibits a strong preference for the carbon-iodine bond over the carbon-bromine bond. The general order of reactivity for aryl halides is I > OTf > Br > Cl.[8]
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is adapted from the work of Zhu et al.[1][5]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Add triethylamine (Et₃N) as the base.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is a general representation of a copper-free method, which can be adapted for substituted bromopyridines.[9][10]
Materials:
-
Aryl bromide (e.g., bromopyridine derivative) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable palladium precatalyst) (2 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), terminal alkyne (1.5 equiv), [DTBNpP]Pd(crotyl)Cl (2 mol%), and anhydrous DMSO to a dry reaction vessel.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the base and DMSO.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave-assisted protocols can significantly reduce reaction times.[11][12][13]
Materials:
-
Aryl bromide (e.g., bromopyridine derivative) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (if not a copper-free protocol)
-
A suitable base (e.g., Et₃N, DBU)
-
A suitable solvent for microwave chemistry (e.g., DMF, MeCN)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl bromide, terminal alkyne, palladium catalyst, copper iodide (if applicable), and base.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional protocols (quenching, extraction, and purification).
Mandatory Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.
General Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and handled under inert conditions. The formation of palladium black indicates catalyst decomposition.[8]
-
Reagent Quality: Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst.[8]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[8]
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
This is a common side reaction, especially with a copper co-catalyst.[8]
-
Strictly Anaerobic Conditions: Rigorous degassing is crucial as oxygen promotes Glaser coupling.[8]
-
Reduce Copper Loading: Use the minimum effective amount of CuI.
-
Slow Addition of Alkyne: Maintaining a low concentration of the copper acetylide can minimize homocoupling.
-
Consider a Copper-Free Protocol: This is often the most effective solution.[9]
-
-
Lack of Selectivity (for dihalo-substrates):
-
Reaction Temperature: Lowering the reaction temperature will favor coupling at the more reactive C-I bond over the C-Br bond.[8]
-
Conclusion
The Sonogashira coupling is a robust and highly adaptable method for the synthesis of alkynyl-substituted pyridines. By carefully selecting the catalyst system, base, solvent, and reaction conditions, researchers can achieve high yields and chemoselectivity for a wide range of substituted bromopyridines. The availability of conventional, copper-free, and microwave-assisted protocols provides a versatile toolkit for synthetic chemists in academia and industry, facilitating the rapid generation of novel chemical entities for drug discovery and development.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 12. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 13. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,3-dimethylpyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Bromo-2,3-dimethylpyridine with various arylboronic acids. The resulting 4-aryl-2,3-dimethylpyridine scaffolds are of significant interest in medicinal chemistry as they are key substructures in a variety of biologically active molecules. The protocols provided herein are based on established methodologies for similar bromopyridine substrates and are intended to serve as a comprehensive guide for researchers.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[2]
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2,3-Dimethyl-4-phenylpyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3-dimethylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 16 | 92 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2,3-dimethylpyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81 |
| 4 | 3-Thienylboronic acid | 2,3-Dimethyl-4-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 120 | 10 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 75 |
Note: The yields presented are representative and may vary based on the specific reaction scale, purity of reagents, and precise reaction conditions.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids, utilizing two common palladium catalyst systems.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (8 mL)
-
Water, deionized and degassed (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are between 10-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 4-aryl-2,3-dimethylpyridine product.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol utilizes a classic palladium catalyst and may require slightly higher temperatures and longer reaction times for less reactive substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous and degassed (8 mL)
-
Water, deionized and degassed (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium phosphate.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general reaction scheme, the catalytic cycle, and a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 4-Bromo-2,3-dimethylpyridine as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,3-dimethylpyridine as a key building block in the synthesis of novel heterocyclic compounds. This versatile precursor is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of functionalities at the 4-position of the pyridine ring. The methodologies outlined herein are foundational for the development of new chemical entities with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a halogenated pyridine derivative that serves as an excellent starting material for generating molecular diversity. The bromine atom at the 4-position is readily displaced through various cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of substituted pyridine scaffolds. Such scaffolds are prevalent in numerous biologically active compounds and functional materials.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 259807-91-5[1] |
| Molecular Formula | C₇H₈BrN[1] |
| Molecular Weight | 186.05 g/mol [1] |
| Appearance | Colorless to off-white solid-liquid mixture |
| Boiling Point | 227.0±35.0 °C (Predicted) |
| Density | 1.415±0.06 g/cm³ (Predicted) |
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2,3-dimethylpyridin-4-ol.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
To a reaction vessel, add 2,3-dimethylpyridin-4-ol (1.0 eq) and phosphorus tribromide (2.5 eq). The mixture is stirred and heated to 130 °C for 4 hours under an inert atmosphere (e.g., nitrogen or argon). After completion, the reaction mixture is cooled and slowly poured into ice water. The pH is then adjusted to be alkaline using an aqueous sodium hydroxide solution. The product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Spectroscopic Data for this compound:
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H) |
| LC/MS | m/z 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%) |
Application 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,3-dimethylpyridines
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various arylboronic acids. This reaction is catalyzed by a palladium complex and requires a base.
Caption: Suzuki-Miyaura coupling reaction workflow.
Representative Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 100 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 120 | 88 |
Experimental Protocol for Suzuki-Miyaura Coupling:
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Application 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,3-dimethylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Caption: Sonogashira coupling reaction workflow.
Representative Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2) | CuI (4) | DIPA | Toluene | 80 | 85 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 70 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 75 |
Experimental Protocol for Sonogashira Coupling:
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) source (e.g., CuI, 5 mol%) in a suitable anhydrous solvent (e.g., THF or DMF). To this mixture, add the base (e.g., triethylamine, 2.0 eq) followed by the terminal alkyne (1.2 eq). The reaction is stirred at the appropriate temperature (room temperature to 80 °C) and monitored by TLC or LC-MS. After completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.[2]
Application 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2,3-dimethylpyridin-4-amines
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds between this compound and various primary or secondary amines.
Caption: Buchwald-Hartwig amination workflow.
Representative Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 75 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Dioxane | 110 | 70 |
Experimental Protocol for Buchwald-Hartwig Amination:
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq) to an oven-dried Schlenk tube. Add this compound (1.0 eq) and the amine (1.2 eq). Add the anhydrous and degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the functionalization of the pyridine ring at the 4-position. The protocols and data presented in these application notes serve as a guide for researchers to explore the synthetic potential of this building block in the discovery and development of new chemical entities.
References
Application of 4-Bromo-2,3-dimethylpyridine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various organic molecules. While its direct application in commercially available agrochemicals is not extensively documented in publicly available literature, its structural motif is of significant interest in the discovery of novel active ingredients for crop protection. The pyridine ring is a common scaffold in a multitude of herbicides, fungicides, and insecticides. The presence and position of the bromo and methyl groups on the pyridine ring offer versatile handles for synthetic modifications, allowing for the exploration of new chemical spaces in the quest for more effective and selective agrochemicals.
This document provides a detailed examination of the potential applications of this compound in agrochemical synthesis, drawing parallels from structurally similar compounds and outlining synthetic strategies that can be employed.
Key Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in its ability to undergo various cross-coupling reactions, where the bromine atom is replaced by other functional groups to build more complex molecules. These reactions are fundamental in modern organic chemistry and are widely used in the agrochemical industry.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Pyridines
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This reaction is a powerful tool for creating carbon-carbon bonds. In the context of agrochemical synthesis, this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate 4-aryl-2,3-dimethylpyridine derivatives. These derivatives are of interest as potential herbicides and fungicides.
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination for the Synthesis of Amino-Pyridines
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is crucial for synthesizing amino-pyridine derivatives, which are precursors to a wide range of biologically active compounds, including insecticides and herbicides.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Hypothetical Application in Fungicide Synthesis: Strobilurin Analogs
Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. The synthesis of novel strobilurin analogs is an active area of research. This compound could serve as a building block to introduce a substituted pyridine moiety into a strobilurin scaffold, potentially leading to new compounds with improved properties.
A plausible synthetic route could involve a Suzuki-Miyaura coupling of this compound with a boronic ester derivative of a core strobilurin precursor.
Experimental Protocols
While a specific, commercial agrochemical synthesized from this compound is not identified, the following protocols for analogous reactions provide a detailed methodology for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is adapted for the use of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aryl/Heteroaryl boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
| Typical Yield | 60-90% (highly dependent on substrate) |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is adapted for the use of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq)
-
Phosphine ligand (e.g., BINAP, 0.03 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Amine |
| Catalyst System | Pd₂(dba)₃ / BINAP |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Typical Yield | 50-85% (highly dependent on substrate) |
Conclusion
This compound represents a promising, yet underexplored, building block in the synthesis of novel agrochemicals. Its utility in well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of substituted pyridine derivatives. Further research into the synthesis and biological evaluation of compounds derived from this intermediate could lead to the discovery of new and effective crop protection agents. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this compound in agrochemical discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2,3-dimethylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling of 4-Bromo-2,3-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
The main challenges arise from the electronic properties of the pyridine ring and steric hindrance. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1][2] The presence of two methyl groups adjacent to the pyridine nitrogen and ortho to the bromine atom can introduce steric hindrance, which may slow down the oxidative addition step, often the rate-determining step in the catalytic cycle.[3]
Q2: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical for a successful reaction. For challenging substrates like substituted bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[3][4] These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen, and facilitate the oxidative addition step.[3][5] N-heterocyclic carbene (NHC) ligands and palladacycle precatalysts are also excellent options known for their high activity.[5]
Q3: Can the free amino group on a coupling partner interfere with the reaction?
Yes, if your boronic acid or ester coupling partner contains a free amino group, its lone pair of electrons can coordinate to the palladium catalyst, leading to inhibition.[1] While many protocols for unprotected amino-containing substrates exist, they often require specific, bulky ligands to prevent this coordination.[1] In some cases, protecting the amino group may be necessary to achieve better outcomes.[1]
Q4: Is it necessary to run the reaction under an inert atmosphere?
Yes, it is strongly recommended. The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][6] For optimal and reproducible results, the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon), and the solvents should be thoroughly degassed.[1][6]
Troubleshooting Guide
Issue 1: Low to No Product Yield
If you are observing low or no formation of the desired coupled product, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Inactive or Deactivated Catalyst | The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[2] • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[3] Consider using highly active Buchwald-type palladacycle precatalysts or pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[5][6] Increase catalyst loading incrementally (e.g., from 1-2 mol% up to 5 mol%).[4] |
| Inefficient Oxidative Addition | The C-Br bond in this compound may be less reactive due to steric hindrance from the adjacent methyl groups.[3] • Solution: Increase the reaction temperature.[3] Screen different palladium catalysts and more electron-rich, bulky ligands that can facilitate oxidative addition.[3] |
| Suboptimal Base or Solvent | The base may be too weak or poorly soluble, or the solvent may not adequately dissolve all reactants.[4][6] • Solution: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often effective for challenging couplings involving nitrogen-containing heterocycles.[4][6] Use a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) and water, to dissolve both organic and inorganic reagents.[6][7] |
| Poor Quality of Reagents | The starting materials (bromopyridine or boronic acid/ester) may be impure or degraded. • Solution: Ensure the purity of your starting materials. Use fresh or purified boronic acids, or consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] |
Issue 2: Significant Side Product Formation
The formation of byproducts can consume starting materials and complicate purification. Here’s how to address common side reactions:
| Side Reaction | Cause & Minimization Strategy |
| Protodeboronation | Description: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] • Cause: Often exacerbated by excess water, high temperatures, and extended reaction times.[1] • Solution: Use more stable boron reagents like pinacol boronic esters (Bpin) or potassium trifluoroborate salts (BF₃K).[3] Minimize the amount of water and consider weaker bases like KF.[3] Keep reaction times as short as possible.[1] |
| Homocoupling | Description: The boronic acid couples with itself to form a biaryl byproduct.[1] • Cause: Promoted by the presence of oxygen or an excess of palladium catalyst.[1][6] • Solution: Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[3][6] Ensure the reaction is run under a positive pressure of an inert gas.[6] |
| Dehalogenation (Debromination) | Description: The bromo group on the pyridine ring is replaced by a hydrogen atom.[1] • Cause: Can be caused by trace palladium hydride species.[1] • Solution: Screen different bases and solvents.[1] Lowering the reaction temperature may also be beneficial.[6] |
Data on Reaction Conditions
The following tables summarize reaction parameters that can be used as a starting point for optimization.
Table 1: Comparison of Common Bases for Suzuki Coupling of Bromopyridines
| Base | Solvent System | Temperature (°C) | General Efficacy | Reference |
|---|---|---|---|---|
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | Moderate to High, cost-effective choice.[2][8] | [2][8] |
| Cs₂CO₃ | 1,4-Dioxane, t-AmylOH | 100 | High to Excellent, often provides higher yields but is more expensive.[2][5] | [2][5] |
| K₃PO₄ | 1,4-Dioxane, THF/H₂O | 100 | High to Excellent, a strong base that is very effective for less reactive substrates.[2][5] | [2][5] |
| Na₂CO₃ | DMF, Toluene/H₂O | 80-100 | Moderate to High, effective in various systems.[2] |[2] |
Table 2: Representative Palladium Catalyst Systems for Bromopyridine Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Substrates | General Efficacy | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ (1-2) | SPhos (2-4) | Challenging heteroaryl bromides | High, bulky ligand prevents catalyst inhibition.[1][5] | [1][5] |
| Pd(PPh₃)₄ (3-5) | None | General aryl bromides | Moderate, can be prone to deactivation with pyridinic substrates.[1][5] | [1][5] |
| PdCl₂(dppf) (3) | None | Wide range of aryl bromides | Good, often used in initial screening.[9] | [9] |
| PEPPSI-IPr (0.5-1) | None (NHC Precatalyst) | Sterically hindered/deactivated bromides | Excellent, highly active catalyst system.[5] |[5] |
Visual Guides and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Disclaimer: This is a generalized starting protocol and requires optimization for specific coupling partners and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)[10]
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos or PdCl₂(dppf); 1-5 mol%)[1][5]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.[10]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-2,3-dimethylpyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the coupling of 4-Bromo-2,3-dimethylpyridine. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in coupling reactions?
A1: The most prevalent side reactions are hydrodehalogenation (replacement of the bromine atom with a hydrogen), homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling), and in some cases, low or no reactivity due to steric hindrance. The 2,3-dimethyl substitution pattern significantly increases steric bulk around the reaction center, which can impede the desired catalytic cycle.
Q2: How does the steric hindrance from the 2,3-dimethyl groups affect the coupling reaction?
A2: The methyl groups ortho and meta to the bromine atom create significant steric hindrance. This can hinder the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in many coupling reactions.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, which can sometimes lead to catalyst deactivation, a problem that can be exacerbated by the steric environment.[2]
Q3: What is hydrodehalogenation and how can it be minimized?
A3: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen, leading to the formation of 2,3-dimethylpyridine as a byproduct. This side reaction is often caused by the presence of palladium-hydride (Pd-H) species in the reaction mixture.[3]
To minimize hydrodehalogenation:
-
Choice of Base: Avoid strong alkoxide bases at high temperatures, which can generate hydrides via β-hydride elimination. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3]
-
Solvent Purity: Use anhydrous and degassed solvents. Protic solvents or impurities like water can be a source of hydrides.[3][4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3]
Q4: How can I prevent the homocoupling of my boronic acid in a Suzuki-Miyaura reaction?
A4: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen.[5] To mitigate this:
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.[5]
-
Catalyst Choice: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial over in-situ reduction of a Pd(II) precatalyst.[5]
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling. An optimal ratio is typically around 1.1-1.2 equivalents of the boronic acid.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Steric Hindrance: The 2,3-dimethyl groups impede catalyst coordination and oxidative addition. | - Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., G3-XPhos, G3-SPhos). - Increase catalyst loading (e.g., from 2 mol% to 5 mol%). - Increase reaction temperature and/or time. |
| Catalyst Deactivation: The pyridine nitrogen is coordinating to the palladium center. | - Select ligands that are less sensitive to coordination by the pyridine nitrogen. - Consider using a different palladium source. | |
| Inefficient Transmetalation: The boronic acid is not efficiently transferring its organic group to the palladium complex. | - Use a stronger base like Cs₂CO₃ or K₃PO₄. - Ensure the solvent system (e.g., dioxane/water) is appropriate to facilitate the activation of the boronic acid. | |
| Significant Hydrodehalogenation | Formation of Pd-H Species: The reaction conditions are promoting the formation of palladium hydrides. | - Switch to a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄). - Use rigorously dried and degassed solvents. - Employ bulky phosphine ligands to accelerate the desired coupling. |
| Significant Homocoupling | Presence of Oxygen: Oxygen is promoting the oxidative homocoupling of the boronic acid. | - Improve the degassing procedure for solvents and the reaction setup (e.g., use freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Steric Hindrance: The bulky substrate is preventing efficient C-N bond formation. | - Use a palladium catalyst with a highly sterically demanding ligand (e.g., tBuXPhos, BrettPhos).[6] - A strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.[7] - Higher reaction temperatures may be required. |
| Base Incompatibility: The chosen base is not strong enough to deprotonate the amine or is causing substrate decomposition. | - Screen different strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). - For base-sensitive substrates, a milder base with a more active catalyst system might be necessary. | |
| Significant Hydrodehalogenation | β-Hydride Elimination: This is a known side reaction in Buchwald-Hartwig amination.[6] | - The choice of ligand is critical. Bulky, electron-rich ligands that promote rapid reductive elimination can minimize this side reaction.[8] - Optimize the reaction temperature; sometimes lower temperatures can favor the desired amination. |
Quantitative Data Summary
The following table presents representative yields for Suzuki-Miyaura coupling reactions of structurally similar, sterically hindered bromopyridines to provide an expectation for reaction outcomes with this compound. Actual yields will vary depending on the specific coupling partners and optimized reaction conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | ~70-85 | [9] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | ~80-95 | [9] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | ~65-80 | [9] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | ~70-80 | [9] |
Experimental Protocols
Note: The following protocols are generalized starting points and will likely require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[5]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).[5]
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-2,3-dimethylpyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2,3-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude reaction mixture of this compound?
The synthesis of this compound from 2,3-dimethylpyridin-4-ol using phosphorus tribromide can result in several impurities.[1] These may include:
-
Unreacted Starting Material: 2,3-dimethylpyridin-4-ol.
-
Phosphorous-based byproducts: Residual phosphorus-containing reagents or byproducts from the brominating agent.
-
Over-brominated or isomeric byproducts: Although less common for this specific reaction, the formation of other brominated species is a possibility.
-
Decomposition products: Halogenated pyridines can be sensitive to light and may decompose over time.[2]
Q2: What are the recommended purification methods for this compound?
The most common and effective purification techniques for brominated pyridine derivatives are:
-
Column Chromatography: Highly effective for separating compounds with different polarities.[3]
-
Recrystallization: An excellent method for purifying solid compounds, assuming a suitable solvent is found.[3][4]
-
Distillation: Suitable for liquid compounds with boiling points that are significantly different from those of the impurities. Given that this compound has a predicted boiling point of 227.0±35.0 °C, vacuum distillation may be a viable option.[1]
Q3: How can I effectively monitor the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile compounds and byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information to confirm the identity of the desired product and any impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product loss during aqueous work-up. - Decomposition on silica gel during chromatography. | - Monitor the reaction to completion using TLC or GC-MS. - During extractions, ensure the aqueous layer is neutral or slightly basic to prevent protonation of the pyridine nitrogen and loss into the aqueous phase. A brine wash can help reduce the product's solubility in the aqueous layer.[2] - Deactivate silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent, or use a neutral stationary phase like alumina.[2] |
| Persistent Impurities After Column Chromatography | - Co-elution of the product with impurities. - Column overloading. - Improperly packed column. | - Optimize the eluent system. A shallow gradient of a less polar solvent system may improve separation.[2] - As a general guideline, the amount of crude material should be 1-5% of the weight of the silica gel.[3] - Ensure the silica gel is packed uniformly to avoid channeling.[3] |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated or cooled too quickly. - The chosen solvent is not optimal. - The presence of impurities is inhibiting crystallization. | - Use a larger volume of solvent and allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] - Experiment with different solvents or solvent pairs. - If impurities are the issue, an initial purification step like column chromatography may be necessary.[3] |
| No Crystal Formation During Recrystallization | - The solution is not supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of the pure compound.[3] - Reduce the solvent volume by evaporation and allow it to cool again.[5] |
Quantitative Data
The following table summarizes the expected outcomes for different purification methods. Actual results will vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Flash Column Chromatography | 70-90% | >98% | 60-85%[3] |
| Recrystallization | 90-95% | >99% | 70-90%[3] |
| Vacuum Distillation | 85-95% | >98% | 65-88%[3] |
Note: Purity is typically determined by GC or NMR analysis. Yields are highly dependent on the initial purity and the researcher's technique.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriately sized chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude this compound
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Tap the column to ensure even packing.[3]
-
Add another thin layer of sand on top of the silica gel.[3]
-
Drain the excess eluent to the level of the top sand layer.[3]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[3]
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound.
Materials:
-
Crude solid this compound
-
Suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethanol/water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent.[3]
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve dissolution at the solvent's boiling point.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[3]
-
Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove all residual solvent.[3]
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: Suzuki Reactions of 4-Bromo-2,3-dimethylpyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,3-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome low yields commonly encountered with this sterically hindered and electronically distinct substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield with my this compound Suzuki reaction, even when using standard conditions that work for other aryl bromides?
Low yields with this compound are often due to a combination of steric hindrance and electronic effects. The methyl groups at the 2 and 3 positions create significant steric bulk around the reaction center, which can impede key steps in the catalytic cycle.[1] Additionally, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[2]
Q2: What is the most critical factor to consider for improving the yield of this specific reaction?
Catalyst and ligand selection is the most critical factor.[1] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial.[1] These ligands help to form a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide.[1]
Q3: I am observing significant amounts of homocoupling of my boronic acid reagent. What is the cause and how can I prevent it?
Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can promote this side reaction.[2][3] To minimize homocoupling, it is essential to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the entire experiment.[3][4]
Q4: My main side-product appears to be the debrominated starting material (2,3-dimethylpyridine). What is this side reaction and how can I mitigate it?
This side reaction is known as dehalogenation.[3] Optimizing your reaction conditions, including a careful screening of the base, solvent, and temperature, can help to favor the desired cross-coupling pathway over dehalogenation.[3]
Q5: I suspect my boronic acid is decomposing before it can couple. What is this process and what can I do about it?
This is likely due to protodeboronation, the cleavage of the C-B bond by a proton source.[3][4] This is a common issue, especially with unstable boronic acids and in the presence of water or at elevated temperatures.[3][4] To address this, you can:
-
Use anhydrous solvents.[3]
-
Employ milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4]
-
Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Ineffective Catalyst/Ligand System | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand. Excellent choices for hindered substrates include SPhos, XPhos, and RuPhos.[1][5] N-heterocyclic carbene (NHC) ligands are also highly effective.[1][6] |
| Catalyst Inhibition by Pyridine Nitrogen | Use bulky ligands that shield the palladium center, preventing coordination of the pyridine nitrogen.[2] |
| Inefficient Oxidative Addition | The C-Br bond in this compound can be less reactive due to steric hindrance. Increase the reaction temperature or screen different bulky and electron-rich ligands to facilitate this step.[2] |
| Poor Transmetallation | The choice of base is critical for activating the boronic acid.[3] Screen moderately strong bases like K₃PO₄ and Cs₂CO₃.[1] In some cases, a small amount of water can be beneficial when using phosphate or carbonate bases.[1] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Suggested Solution |
| Homocoupled Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[2][3] |
| Debrominated Starting Material | Dehalogenation side reaction. | Screen different bases, solvents, and reaction temperatures to find conditions that favor cross-coupling.[3] |
| Protodeboronation of Boronic Acid | Unstable boronic acid, presence of proton sources (e.g., water), or high temperatures. | Use anhydrous solvents, milder bases (K₃PO₄, Cs₂CO₃), and consider using more stable boronic esters (e.g., pinacol esters).[2][4] Lowering the reaction temperature and shortening the reaction time may also help.[4] |
Experimental Protocols
Recommended Optimized Suzuki Coupling Protocol for this compound
This protocol is a starting point and may require further optimization for specific boronic acid coupling partners.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[4]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
Simplified Suzuki Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling with 4-Bromo-2,3-dimethylpyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of boronic acid homocoupling byproducts when working with 4-Bromo-2,3-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic in my reaction with this compound?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This is particularly problematic because it consumes your boronic acid, which reduces the yield of the desired 2,3-dimethyl-4-arylpyridine product.[1] Furthermore, the homocoupled byproduct can have similar physical properties to your target molecule, complicating purification efforts.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then promote the homocoupling of the boronic acid.[1][3] Rigorous exclusion of oxygen is one of the most critical factors in preventing this side reaction.[2][4][5]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2][6] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[1]
Q3: How can I minimize homocoupling when using the sterically hindered this compound substrate?
A3: Minimizing homocoupling, especially with a challenging substrate like this compound, requires careful optimization of several factors:
-
Strict Exclusion of Oxygen: This is the most crucial step.[7] Thoroughly degas all solvents and the reaction mixture itself.[8]
-
Choice of Palladium Source: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial Pd(II)-mediated homocoupling pathway.[1][2] Modern Buchwald G3 and G4 precatalysts are also highly effective at cleanly generating the active Pd(0) species.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands.[2][9] Ligands such as SPhos, XPhos, or RuPhos can accelerate the desired cross-coupling steps and sterically hinder the formation of intermediates that lead to homocoupling.[1][9]
-
Base Selection: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][10] These are often effective at promoting the reaction without excessively accelerating side reactions.[2][11]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[1][5][12]
Q4: I'm observing debromination of my this compound starting material. What causes this?
A4: Debromination is a form of proto-dehalogenation. This side reaction can be influenced by factors such as the choice of solvent, base, and the presence of hydride sources.[9] To minimize it, ensure you are using high-purity, anhydrous solvents and consider optimizing the reaction time, as prolonged heating can sometimes lead to increased dehalogenation.[9]
Q5: My boronic acid seems to be decomposing, leading to low yields. What is happening and how can I prevent it?
A5: You are likely observing protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[6][7][13] This is a common issue, especially with heteroaryl boronic acids.[6] To prevent this:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[7][14]
-
Use Boronic Esters: More stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, are less susceptible to protodeboronation and can be used as effective "slow-release" sources of the boronic acid.[9][15][16]
Troubleshooting and Optimization Guide
This table summarizes key parameters and their impact on minimizing boronic acid homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Rationale | Citation(s) |
| Atmosphere | Strict Inert Atmosphere (Argon or Nitrogen) | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling. | [2][3][4][5] |
| Palladium Source | Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or Buchwald Precatalysts | Avoids the initial Pd(II)-mediated homocoupling pathway that occurs with Pd(II) salts. | [1][2] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Promotes the desired reductive elimination and sterically hinders side reactions. | [1][2][9] |
| Base | Weaker Inorganic Bases (e.g., K₂CO₃, K₃PO₄) | Activates the boronic acid effectively without overly promoting decomposition or side reactions. | [2][10][11] |
| Solvent | Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene) | Prevents protodeboronation of the boronic acid and dissolves reagents effectively. | [7][14] |
| Additive | Potassium Formate (HCO₂K) | Acts as a mild reducing agent to keep palladium in the active Pd(0) state. | [1][5][12] |
| Boron Source | High-Purity Boronic Acid or Boronate Ester (e.g., Pinacol Ester) | Boronate esters are more stable and less prone to protodeboronation and homocoupling. | [9][11][15] |
Visualized Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Preventing protodeboronation in reactions with 4-Bromo-2,3-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dimethylpyridine in cross-coupling reactions. The focus is on preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes the boronic acid or its ester, reducing the yield of the desired coupled product and generating 2,3-dimethylpyridine as a byproduct, which can complicate purification. Pyridineboronic acids are particularly susceptible to this reaction due to the basic nitrogen atom in the pyridine ring, which can lead to unique decomposition pathways.[1][2]
Q2: What is the primary mechanism that makes pyridineboronic acids prone to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2- and 4-pyridylboronic acids can exhibit a different mechanism. Under near-neutral pH conditions, they can form a zwitterionic species.[2] This intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[1][2] Counterintuitively, both acidic and strongly basic conditions can suppress this specific pathway by shifting the equilibrium away from the reactive zwitterion.[2] However, strong bases can promote other base-catalyzed protodeboronation pathways.
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it dictates the speciation of the boronic acid. For some pyridylboronic acids, the maximum rate of decomposition is observed at neutral pH.[1]
-
Base: The choice and concentration of the base are crucial. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation.[3] Milder inorganic bases are often preferred.
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[2]
-
Solvent: The choice of solvent affects the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.
-
Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation. Anhydrous conditions or carefully optimized water content can be beneficial.[3]
Q4: How can I minimize protodeboronation when using a 4-pyridylboronic acid derivative?
A4: Several strategies can be employed:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester is a highly effective strategy.
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that participate in a "slow-release" of the boronic acid under the reaction conditions.[2][4] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing protodeboronation.[4][5]
-
Pinacol esters: These are more stable than the corresponding boronic acids and are a common alternative.[6]
-
-
Optimization of Reaction Conditions:
-
Use a Milder Base: Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or CsF.[3]
-
Lower the Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can significantly reduce protodeboronation.[3]
-
Employ a Highly Active Catalyst: Using a more efficient catalyst and ligand system can increase the rate of the desired cross-coupling, making it the dominant pathway.[2]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and significant amount of 2,3-dimethylpyridine byproduct. | High rate of protodeboronation. | 1. Switch to a more stable boron reagent: If using a boronic acid, switch to its pinacol or, preferably, MIDA ester.[4] 2. Optimize the base: Change from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[3] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[3] 4. Use a more active catalyst system: Employ a modern, highly active palladium precatalyst and ligand combination. |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[7] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[7] |
| Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). | Reaction conditions favoring homocoupling. | 1. Ensure inert atmosphere: Oxygen can promote the homocoupling of the boronic acid.[7] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[7] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[7] |
Data Presentation
Table 1: Effect of Base on Yield in Suzuki-Miyaura Coupling of a Heterocyclic System *
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
*Adapted from a study on a similar heterocyclic system. This data suggests that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields, likely by minimizing base-mediated protodeboronation.[3]
Table 2: Effect of Solvent on the Yield of a 4-Pyridyl Suzuki-Miyaura Coupling *
| Solvent | Yield (%) |
| Toluene | 19 |
| 1,4-Dioxane | 38 |
| 2-MeTHF | 53 |
| CPME | 68 |
| AcOEt | 64 |
| MeCN | 21 |
| CHCl₃ | 0 |
| MeOH | Not Obtained |
| DMSO | Not Obtained |
*Data from a study on the Suzuki-Miyaura coupling of a 4-pyridine boronate derivative. This highlights the significant impact of the solvent on the reaction yield.[8]
Table 3: Qualitative Comparison of Boronic Esters
| Property | Pinacol Ester | MIDA Boronate Ester |
| Stability | More stable than boronic acid, but can still undergo protodeboronation.[6] | Exceptionally stable, often crystalline solids that are air and moisture stable.[4] |
| Reactivity | Generally more reactive than MIDA esters as they do not require a deprotection step. | Acts as a "slow-release" reservoir for the boronic acid, requiring hydrolysis for activation.[4][5] |
| Handling | Generally straightforward. | Easy to handle and purify via standard column chromatography.[4] |
| Best Use Case | For relatively stable boronic acids and straightforward couplings. | For unstable boronic acids (like many heteroaromatic ones) and complex, multi-step syntheses.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using a Pinacol Boronate Ester
This protocol is a starting point and should be optimized for the specific boronic ester being used.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 75-85 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Recommended Procedure for Challenging Couplings using a MIDA Boronate Ester
This protocol is designed for instances where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl-MIDA boronate (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., a highly active Buchwald-type precatalyst, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent such as CPME or 2-MeTHF.
-
Reaction: Heat the reaction mixture to the optimized temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as outlined in Protocol 1.
Mandatory Visualization
Caption: Competing pathways in the Suzuki-Miyaura reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-2,3-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 4-Bromo-2,3-dimethylpyridine. The content is structured to address specific challenges and provide actionable guidance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the steric hindrance and electronic properties of this compound can present challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective palladium catalysts for the Suzuki-Miyaura coupling of this compound?
A1: For sterically hindered and electron-rich substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally most effective. These ligands can promote the oxidative addition step and stabilize the catalytic species. Commonly successful catalyst systems include those generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos. Pre-formed catalysts like Pd(dppf)Cl₂ can also be a reliable choice.[1][2]
Q2: I am observing low to no conversion in my reaction. What are the likely causes and how can I troubleshoot this?
A2: Low conversion can be attributed to several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands helps to mitigate this.
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may be less reactive. Increasing the reaction temperature or screening different, more electron-rich ligands can enhance the rate of oxidative addition.
-
Poor Solubility: Ensure all reactants are well-dissolved in the chosen solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[2]
-
Inactive Catalyst: Ensure your palladium source and ligands are of high quality and have not degraded.
Q3: What role does the base play, and which one should I choose?
A3: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction outcome. For this compound, a moderately strong base is often a good starting point.
-
K₂CO₃ or K₃PO₄: These are commonly used and effective bases for Suzuki couplings of pyridines.[1][2]
-
Cs₂CO₃: This base is more soluble and can sometimes lead to higher yields, but it is also more expensive.
It is advisable to use an aqueous solution of the base in a mixed solvent system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Inefficient oxidative addition. | Increase reaction temperature; screen more electron-rich ligands. | |
| Protodeboronation of boronic acid. | Use anhydrous solvents; consider using boronic esters (e.g., pinacol esters). | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Poor Reproducibility | Inconsistent quality of reagents or catalyst. | Use high-purity reagents and fresh catalyst. |
| Incomplete dissolution of base. | Ensure vigorous stirring; consider using a more soluble base like Cs₂CO₃. |
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling
The following data is representative for the coupling of substituted bromopyridines and should be considered a starting point for optimization with this compound.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 90 | 75-85 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 70-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric hindrance from the two methyl groups on this compound can make this transformation challenging.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is recommended for the Buchwald-Hartwig amination of the sterically hindered this compound?
A1: For sterically hindered aryl halides, catalyst systems with bulky, electron-rich ligands are essential to promote both oxidative addition and reductive elimination.[3] Ligands such as BrettPhos, RuPhos, and tBuXPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often successful.[4][5] The use of pre-catalysts can also offer improved reliability.
Q2: My reaction is sluggish and gives low yields. How can I improve it?
A2: Sluggish reactions are common with hindered substrates. Consider the following:
-
Ligand Choice: This is the most critical factor. Screen a variety of bulky phosphine ligands.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective.[6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[4]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for hindered substrates.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.
Q3: Can I use primary amines as coupling partners with this substrate?
A3: Yes, primary amines can be used, but they can be more challenging than secondary amines. Ligands like BrettPhos have been specifically designed to improve the coupling of primary amines.[4] It is important to carefully control the stoichiometry to avoid double arylation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Steric hindrance impeding catalyst activity. | Use bulkier ligands (e.g., BrettPhos, tBuXPhos). Increase reaction temperature. |
| Catalyst deactivation. | Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst. | |
| Side Product Formation (Hydrodehalogenation) | β-hydride elimination from the amido complex. | Use a ligand that promotes faster reductive elimination. |
| Poor results with primary amines | Catalyst inhibition or side reactions. | Use a ligand specifically designed for primary amines (e.g., BrettPhos). |
Data Presentation: Catalyst System Comparison for Buchwald-Hartwig Amination
The following data is representative for the amination of substituted bromopyridines and should serve as a guide for optimizing the reaction with this compound.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 80-95 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| Pd(OAc)₂ | tBuXPhos | LiHMDS | THF | 80 | 70-85 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 60-75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene). Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate and purify the crude product by silica gel column chromatography.
Visualizations
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is generally robust but can be sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a standard catalyst system for the Sonogashira coupling of this compound?
A1: A typical Sonogashira catalyst system consists of a palladium source, a copper(I) co-catalyst, and an amine base.[7] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] Copper(I) iodide (CuI) is the most frequently used co-catalyst. The amine, often triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and sometimes as the solvent.[8]
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A2: Glaser homocoupling is a common side reaction, particularly in the presence of oxygen.
-
Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid this issue. These often require more specialized ligands and conditions but can be very effective.
-
Amine Base: The choice and purity of the amine base can also influence the extent of homocoupling.
Q3: Are there any copper-free alternatives for the Sonogashira coupling of this substrate?
A3: Yes, copper-free Sonogashira couplings are an excellent alternative to minimize homocoupling side products. These reactions are typically palladium-catalyzed and are performed in the presence of an amine base. The catalyst system often involves a palladium source with a bulky, electron-rich phosphine ligand.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inactive catalyst. | Use fresh, high-quality palladium and copper catalysts. |
| Insufficiently basic conditions. | Ensure an adequate amount of a suitable amine base is used. | |
| Alkyne Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| High copper concentration. | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Dehalogenation of Starting Material | High reaction temperatures or prolonged reaction times. | Lower the reaction temperature and monitor the reaction closely. |
Data Presentation: Catalyst System Comparison for Sonogashira Coupling
The following data is based on the coupling of substituted bromopyridines and provides a starting point for the reaction with this compound.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 85-95 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 80 | 80-90 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 75-85 |
| Pd₂(dba)₃ / P(tBu)₃ | None (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv.). Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound when using 2,3-dimethylpyridin-4-ol and phosphorus tribromide?
The most common impurities encountered in this synthesis are:
-
Unreacted Starting Material: 2,3-dimethylpyridin-4-ol.
-
Over-brominated Species: Dibromo-2,3-dimethylpyridines. The bromination can potentially occur at other positions on the pyridine ring, although the 4-position is the target.
-
Hydrolyzed Reagent Byproducts: Phosphorous acid, which can complicate the work-up and purification.
Q2: My reaction yield is low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, temperature, or amount of phosphorus tribromide.
-
Suboptimal Reaction Temperature: The reaction between 2,3-dimethylpyridin-4-ol and phosphorus tribromide is typically conducted at elevated temperatures (e.g., 130°C).[1] Temperatures that are too low will result in a sluggish and incomplete reaction, while excessively high temperatures may lead to degradation and the formation of side products.
-
Moisture in the Reaction: Phosphorus tribromide reacts violently with water.[2] Any moisture present in the starting materials or solvent will consume the reagent and reduce the yield of the desired product.
-
Improper Work-up: The work-up procedure is critical for isolating the product. Inefficient extraction or loss of product during purification will lower the overall yield.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots on a TLC plate are indicative of a mixture of compounds. Besides the desired this compound, these spots could correspond to:
-
The starting material, 2,3-dimethylpyridin-4-ol, which is more polar than the product.
-
Polybrominated derivatives of 2,3-dimethylpyridine, which would have different Rf values.
-
Other unforeseen byproducts from side reactions.
Q4: How can I effectively purify the crude this compound?
Column chromatography is a standard and effective method for purifying the crude product. A silica gel column with a gradient elution system of ethyl acetate and hexanes is commonly used. The less polar this compound will elute before the more polar starting material, 2,3-dimethylpyridin-4-ol.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Low Purity of the Final Product
If the purity of your this compound is below the desired specification (e.g., <98%), the following troubleshooting workflow can be applied.
Caption: Workflow for troubleshooting low product purity.
Data Presentation: Impurity Identification
The following table summarizes the key analytical data for the starting material and the desired product, which can be used to identify impurities in your sample.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| 2,3-dimethylpyridin-4-ol | 123.15 | Specific shifts for aromatic and methyl protons. | [M+H]⁺ = 124.1 |
| This compound | 186.05 | 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H)[1] | [M+H]⁺ = 186.0, [M+H+2]⁺ = 188.0 (characteristic isotopic pattern for bromine) |
| Dibromo-2,3-dimethylpyridine | 264.95 | Complex aromatic signals, two methyl singlets. | [M+H]⁺ = 264.9, [M+H+2]⁺ = 266.9, [M+H+4]⁺ = 268.9 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for analyzing the purity of this compound and detecting the presence of the starting material.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, formic acid can be used as an additive.[3]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the decision-making process when unexpected results are obtained.
Caption: Decision-making workflow for addressing unexpected experimental outcomes.
References
Stability and degradation of 4-Bromo-2,3-dimethylpyridine under reaction conditions
Welcome to the technical support center for 4-Bromo-2,3-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this reagent under common experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your reactions.
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound in chemical synthesis, particularly in cross-coupling reactions.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
-
Starting material (this compound) is largely unrecovered after the reaction.
-
Formation of minimal desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can shield the palladium center.[1] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich 2,3-dimethylpyridine ring may exhibit reduced reactivity towards oxidative addition, a critical step in the catalytic cycle. Increasing the reaction temperature or screening different palladium pre-catalysts and ligands may improve the reaction rate.[1] |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid coupling partner.[2] Ensure anhydrous conditions by using dry solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Homocoupling of Boronic Acid | The presence of oxygen can promote the homocoupling of the boronic acid.[3] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the transmetalation step. For Suzuki-Miyaura reactions with bromopyridines, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like 1,4-dioxane/water or toluene.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
Q2: How stable is this compound to acidic and basic conditions?
A2: While specific hydrolysis data for this compound is not available, the stability of the C-Br bond in bromopyridines can be compromised under certain conditions. In strongly acidic or basic media, particularly at elevated temperatures, hydrolysis to form 2,3-dimethyl-4-hydroxypyridine is a potential degradation pathway. The pyridine nitrogen has a predicted pKa of 4.61, meaning it will be protonated under acidic conditions, which can influence its reactivity.[1]
Q3: Is this compound sensitive to light?
A3: Photochemical degradation is a possibility for brominated aromatic compounds. Studies on other brominated aromatics have shown that UV irradiation can lead to reductive debromination, where the bromine atom is replaced by a hydrogen atom. Therefore, it is advisable to protect reactions involving this compound from direct light, especially if the reaction is prolonged.
Q4: What are potential degradation pathways for this compound under reaction conditions?
A4: Besides the aforementioned potential for hydrolysis and photodecomposition, other degradation pathways include:
-
Reductive dehalogenation: In the presence of a palladium catalyst and a hydrogen source (e.g., trace water, alcohol, or certain reagents), the C-Br bond can be cleaved to yield 2,3-dimethylpyridine.[4][5]
-
Reaction with strong bases: Strong bases, especially organolithium reagents, can potentially lead to metal-halogen exchange or elimination reactions.
Q5: What are some common impurities that might be present in this compound?
A5: Depending on the synthetic route, common impurities could include unreacted starting materials such as 2,3-dimethylpyridin-4-ol, or isomers if the bromination step is not perfectly regioselective.[1]
Data Presentation
Table 1: Physicochemical and Stability-Related Data for this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Colorless to off-white solid-liquid mixture | [1] |
| Predicted Boiling Point | 227.0 ± 35.0 °C | [1] |
| Predicted pKa | 4.61 ± 0.10 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
| Thermal Stability | Data not available. High temperatures may lead to decomposition. | General information on bromoarenes suggests thermal lability.[4] |
| Photostability | Data not available. Susceptible to photodecomposition (reductive debromination) based on analogous compounds. | |
| Hydrolytic Stability | Data not available. Potential for hydrolysis to 2,3-dimethyl-4-hydroxypyridine under strong acidic or basic conditions. |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study (Stress Testing)
This protocol provides a general framework for assessing the stability of a compound like this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2, 6, 12, 24 hours).
-
After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Heat the solution under the same conditions as the acidic hydrolysis.
-
After cooling, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature or slightly elevated temperature for a specified period.
-
Dilute to a final concentration.
-
-
Thermal Degradation (in solution):
-
Heat an aliquot of the stock solution at a high temperature (e.g., 80-100 °C) for a specified period.
-
Cool and dilute to a final concentration.
-
-
Thermal Degradation (solid state):
-
Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 100 °C) for a specified period.
-
After cooling, dissolve the solid in the initial solvent and dilute to a final concentration.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute both the exposed and control samples to a final concentration.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating method, typically RP-HPLC with a UV detector or LC-MS.
-
Compare the chromatograms to identify and quantify any degradation products.
Mandatory Visualization
Caption: Potential degradation and side reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-bromopyridine isomers in this critical reaction, supported by experimental data and detailed protocols. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules, particularly in the pharmaceutical industry where pyridine moieties are prevalent.
Reactivity Overview
The position of the bromine atom on the pyridine ring significantly influences the reactivity of bromopyridine isomers in Suzuki coupling. This is primarily due to the electronic effects of the nitrogen atom and potential steric interactions. The general reactivity trend observed is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: Generally the most reactive isomer. The strong electron-withdrawing effect of the nitrogen atom at the para position polarizes the C4-Br bond, making the carbon atom highly electrophilic and susceptible to oxidative addition, the rate-determining step in many Suzuki couplings.[2]
-
2-Bromopyridine: Also highly reactive due to the electron-withdrawing nature of the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction and necessitate the use of specialized ligands to achieve high yields.[2]
-
3-Bromopyridine: Typically the least reactive of the three isomers.[2] It often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to the other isomers.[2]
Quantitative Reactivity Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid under various conditions. It is important to note that direct comparison of yields should be interpreted with caution as reaction conditions are not identical across different studies.
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (microwave) | - | 81 | [3] |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | - | - | - | [3] |
| 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | - | - | Moderate | [4] |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are general procedures for Suzuki coupling reactions involving bromopyridine isomers.
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid [5]
-
Materials: 2-Bromopyridine, arylboronic acid (1.1-1.5 equivalents), Pd(PPh₃)₄ (e.g., 5 mol%), a suitable base (e.g., K₃PO₄, 2-3 equivalents), and a solvent system (e.g., 1,4-dioxane and water).
-
Procedure:
-
In a Schlenk flask, combine the 2-bromopyridine, arylboronic acid, catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Suzuki Coupling of 3- and 4-Bromopyridines [5]
-
Materials: 3- or 4-Bromopyridine, arylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (e.g., 5 mol%), K₃PO₄ (e.g., 2 equivalents), and 1,4-Dioxane.
-
Procedure:
-
Combine the bromopyridine, arylboronic acid, catalyst, and base in a reaction vessel.
-
Add the solvent under an inert atmosphere.
-
Heat the mixture (e.g., 70-80 °C) for the required time (e.g., 18-22 hours).
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the product using standard techniques.
-
For more challenging couplings, particularly with 3-bromopyridine or sterically hindered substrates, more active catalyst systems employing ligands like dppf or Buchwald ligands may be necessary to achieve higher yields.[5]
Reaction Mechanisms and Workflows
To visualize the fundamental processes involved, the following diagrams illustrate the Suzuki coupling catalytic cycle and a general experimental workflow for comparing isomer reactivity.
References
A Comparative Guide to the Reactivity of 4-Bromo-2,3-dimethylpyridine and 4-Chloro-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-bromo-2,3-dimethylpyridine and 4-chloro-2,3-dimethylpyridine, two important heterocyclic building blocks in synthetic chemistry. The discussion is centered on their performance in common and synthetically valuable cross-coupling reactions, supported by established chemical principles and representative experimental data.
Fundamental Principles of Reactivity
The primary difference in reactivity between this compound and 4-chloro-2,3-dimethylpyridine in transition metal-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more polarizable than the C-Cl bond.
This difference has a profound impact on the first and often rate-determining step of many catalytic cycles: oxidative addition . In this step, a low-valent metal catalyst (typically palladium or nickel) inserts into the C-X bond. Because the C-Br bond is weaker, this compound will generally undergo oxidative addition more readily and under milder conditions than its chloro-analogue.[1]
Consequently, for a wide range of palladium-catalyzed reactions, the reactivity trend is: I > Br > Cl > F .[2] This means that this compound is expected to be more reactive, often leading to higher yields, faster reaction times, and requiring lower catalyst loadings or less forcing conditions (e.g., lower temperatures) compared to 4-chloro-2,3-dimethylpyridine.[1]
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for this compound and 4-chloro-2,3-dimethylpyridine are not extensively documented under identical conditions, the established reactivity patterns of haloarenes and halopyridines allow for a reliable comparison. The following sections summarize the expected performance and provide representative data for analogous transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[3] Due to the faster rate of oxidative addition, bromopyridines are generally more efficient substrates than chloropyridines.[1][4]
Expected Reactivity: this compound will couple with a variety of boronic acids and esters under standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base like K₂CO₃ or Cs₂CO₃) with good to excellent yields.[5][6] Achieving similar yields with 4-chloro-2,3-dimethylpyridine often requires more specialized and highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos), higher temperatures, and potentially longer reaction times.[7]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) complex (1 mol%), KOH, TBAB, Water | 100°C, 1h | 78 | [8] |
| 2-Bromopyridine | (Various) | Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ | Dioxane/H₂O, 80-120°C | 73-92 | [6] |
| Aryl Chlorides | Arylboronic acids | Pd(OAc)₂/PCy₃ | Room Temp - 80°C | High | [7] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Aqueous media | High |[4] |
Note: This table presents data for analogous compounds to illustrate the general reactivity trends and suitable conditions.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[9][10] Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the halide leaving group.
Expected Reactivity: this compound is an excellent substrate for Buchwald-Hartwig amination and will react with a broad range of primary and secondary amines using standard palladium catalysts and ligands (e.g., BINAP, dppf).[11] In contrast, 4-chloro-2,3-dimethylpyridine is significantly less reactive and requires the use of more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) to achieve efficient coupling.[12]
Table 2: Representative Data for Buchwald-Hartwig Amination of Haloarenes
| Halide Substrate | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBut | Toluene, 80°C, 4h | 60 | [11] |
| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | Toluene, Base | Good-Excellent | [9] |
| Aryl Chlorides | Ammonia | Pd catalyst with specialized ligands | High Temp | Good |[10] |
Note: This table provides representative examples to highlight the different requirements for activating bromo- versus chloro-compounds.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14]
Expected Reactivity: The reactivity trend of I > Br > Cl >> OTf holds true for the Sonogashira reaction.[15] this compound is expected to undergo Sonogashira coupling efficiently under standard conditions.[16] The coupling of 4-chloro-2,3-dimethylpyridine is more challenging and generally requires higher temperatures, longer reaction times, and potentially more specialized catalyst systems to achieve comparable yields.[17]
Table 3: Representative Data for Sonogashira Coupling of Haloarenes
| Halide Substrate | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3 mol%), XPhos (6 mol%), Et₃N | DMF, 100°C | 98 (conversion) | [18] |
| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl, TMP | DMSO, Room Temp | up to 97 | [17] |
| Aryl Chlorides | Terminal Alkynes | PdCl₂(CH₃CN)₂ / XPhos | (not specified) | (not specified) |[18] |
Note: Data illustrates typical conditions and outcomes for bromo- and chloro-substrates in Sonogashira reactions.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromopyridine substrates.[6]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-halo-2,3-dimethylpyridine (1.0 equiv), the desired boronic acid (1.2 equiv), a base such as powdered K₂CO₃ or Cs₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on standard procedures for the amination of bromoarenes.[11]
-
Reaction Setup: To a dry Schlenk flask, add the palladium precursor (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas.
-
Reagent Addition: Add the 4-halo-2,3-dimethylpyridine (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene via syringe.
-
Reaction: Heat the mixture with stirring (typically 80-110°C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with diethyl ether or ethyl acetate, and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Visualization of Reaction Mechanisms
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions. The oxidative addition step is where the reactivity difference between the bromo and chloro substrates is most pronounced.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
-
For Suzuki, Buchwald-Hartwig, and Sonogashira couplings , the bromo derivative allows for milder reaction conditions, lower catalyst loadings, and often results in higher yields and faster conversions.
-
The chloro derivative is a more challenging substrate, typically requiring more sophisticated and expensive catalyst systems with bulky, electron-rich ligands, and more forcing conditions (higher temperatures, longer reaction times) to achieve comparable results.
The choice between these two building blocks will therefore depend on the specific synthetic challenge, cost considerations, and the desired reaction conditions. For initial explorations and syntheses where mild conditions are paramount, the bromo derivative is the superior choice. The chloro derivative may be considered when atom economy is a primary concern or for late-stage diversification where its lower reactivity can be advantageous for achieving selectivity in the presence of more labile functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Bromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Bromopyridines are versatile building blocks, and the choice of an appropriate palladium catalyst is critical for achieving high yields, selectivity, and efficiency in their coupling reactions. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of bromopyridines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of bromopyridine derivatives. This data, compiled from various sources, provides a basis for comparing the performance of different catalyst systems.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[1]
Table 2: Sonogashira Coupling of 2-amino-3-bromopyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to other bromopyridines.[2]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 |
| RuPhos-precatalyst | - | LiHMDS | THF | 65 |
Note: Yields are highly dependent on the specific amine and bromopyridine substrates.
Table 4: General Conditions for Heck Coupling of Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |
| PdCl₂ | P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 100 |
| Pd/C | - | NaOAc | DMF | 120 |
Note: The choice of ligand and base is crucial for reaction efficiency.[2]
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a phosphine ligand (e.g., SPhos, 2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).[1]
-
Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).[1]
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. The combined organic layers are then washed, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).
-
Reagent Addition: Add the bromopyridine (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, the reaction can be quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Heck Coupling
-
Reaction Setup: In a sealed tube, combine the bromopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
A Comparative Spectroscopic Analysis of 4-Bromo-2,3-dimethylpyridine and Its Isomeric Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-Bromo-2,3-dimethylpyridine and its related isomers. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and data visualization to aid in structural elucidation and characterization.
This publication offers a comprehensive comparison of the spectroscopic properties of this compound and its isomers, 4-Bromo-2,6-dimethylpyridine and 4-Bromo-3,5-dimethylpyridine, alongside the unbrominated parent compound, 2,3-dimethylpyridine (2,3-lutidine). Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, identification, and application in various fields, including medicinal chemistry and materials science. This guide presents a structured overview of their key spectral features, facilitating their unambiguous characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. This side-by-side comparison highlights the influence of substituent positioning on the spectral properties.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) | Multiplicity | Assignment |
| This compound | 8.10 | d | H-6 |
| 7.34 | d | H-5 | |
| 2.58 | s | CH₃ (at C-2) | |
| 2.39 | s | CH₃ (at C-3) | |
| 2,3-Dimethylpyridine (2,3-Lutidine) | ~8.3 | m | H-6 |
| ~7.4 | t | H-4 | |
| ~7.0 | t | H-5 | |
| ~2.5 | s | CH₃ (at C-2) | |
| ~2.3 | s | CH₃ (at C-3) | |
| 4-Bromo-2,6-dimethylpyridine | 7.50 | s | H-3, H-5 |
| 2.82 | s | CH₃ (at C-2, C-6) | |
| 4-Bromo-3,5-dimethylpyridine | ~8.3 | s | H-2, H-6 |
| ~2.4 | s | CH₃ (at C-3, C-5) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | Data not readily available | - |
| 2,3-Dimethylpyridine (2,3-Lutidine) | ~156, 147, 137, 122, 118, 23, 19 | Pyridine ring carbons, CH₃ carbons |
| 4-Bromo-2,6-dimethylpyridine | Data not readily available | - |
| 4-Bromo-3,5-dimethylpyridine | Data not readily available | - |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | Data not readily available | - |
| 2,3-Dimethylpyridine (2,3-Lutidine) | ~3000-2850, 1600-1450, ~700-800 | C-H stretch, C=C/C=N stretch (ring), C-H bend (out-of-plane) |
| 4-Bromo-2,6-dimethylpyridine | Data not readily available | - |
| 4-Bromo-3,5-dimethylpyridine | Data not readily available | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 185/187 ([M]+, [M+2]+)[1] | 106, 77 |
| 2,3-Dimethylpyridine (2,3-Lutidine) | 107 ([M]+)[2] | 106, 92, 79, 77, 65, 51 |
| 4-Bromo-2,6-dimethylpyridine | 185/187 ([M]+, [M+2]+) | 106, 77 |
| 4-Bromo-3,5-dimethylpyridine | 185/187 ([M]+, [M+2]+) | 106, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of pyridine derivatives and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for these types of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: General workflow for the spectroscopic analysis of pyridine derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling the accurate identification and characterization of these important chemical entities. Further research to obtain and report the complete spectroscopic dataset for these compounds is encouraged to enrich the scientific literature.
References
Validating Product Structures from 4-Bromo-2,3-dimethylpyridine: A Comparative Guide to Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three pivotal cross-coupling reactions for the functionalization of 4-Bromo-2,3-dimethylpyridine: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and palladium-catalyzed cyanation. By presenting experimental data, detailed protocols, and reaction pathways, this document serves as a practical resource for chemists engaged in the synthesis of novel pyridine-based compounds, which are prevalent scaffolds in medicinal chemistry and materials science.
Performance Comparison of Cross-Coupling Reactions
The choice of reaction pathway for the derivatization of this compound is critical and depends on the desired functionality. The following tables summarize the performance of Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and cyanation for the introduction of a nitrile group.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids demonstrates high efficiency, with yields being influenced by the electronic properties of the boronic acid partner. Electron-donating groups on the boronic acid tend to give slightly higher yields.
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Phenyl-2,3-dimethylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 2 | ~81 |
| 4-Methoxyphenylboronic Acid | 4-(4-Methoxyphenyl)-2,3-dimethylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 2 | ~92** |
| 4-Chlorophenylboronic Acid | 4-(4-Chlorophenyl)-2,3-dimethylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 2 | ~80 |
*Yields are representative and based on similar Suzuki-Miyaura coupling reactions of other bromopyridines[1]. **Yield reported for the coupling with a structurally similar bromopyridine[1].
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines. The reaction of this compound with various amines is generally efficient, though yields can be influenced by the nature of the amine and the ligand used.
| Amine Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-2,3-dimethylpyridin-4-amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | Good |
| Morpholine | 4-(2,3-Dimethylpyridin-4-yl)morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | High |
| n-Butylamine | N-(n-Butyl)-2,3-dimethylpyridin-4-amine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 12-24 | Moderate |
*Yields are qualitative estimates based on general Buchwald-Hartwig amination protocols for bromopyridines. Specific yields for this compound may vary.
Cyanation of this compound
The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation. Various cyanide sources can be employed, with non-toxic alternatives like potassium hexacyanoferrate(II) gaining prominence.
| Cyanide Source | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | 2,3-Dimethylpyridine-4-carbonitrile | Pd(dppf)Cl₂ | DMF | 120 | 12 | Good-Excellent |
| K₄[Fe(CN)₆] | 2,3-Dimethylpyridine-4-carbonitrile | Pd(OAc)₂ / XPhos | Dioxane/H₂O | 100 | 1 | High[2] |
| CuCN | 2,3-Dimethylpyridine-4-carbonitrile | Pd(PPh₃)₄ | DMF | 140 | 24 | Moderate-Good |
*Yields are based on general palladium-catalyzed cyanation methods for aryl bromides.
Alternative Synthetic Routes: A Comparative Overview
While cross-coupling reactions with this compound are highly effective, alternative synthetic strategies can also be employed to obtain similar product classes.
Synthesis of 4-Aryl-2,3-dimethylpyridines
An alternative approach to 4-aryl-2,3-dimethylpyridines involves the direct C-H arylation of 2,3-dimethylpyridine. This method avoids the pre-functionalization of the pyridine ring with a halogen.
| Starting Material | Reagent | Catalyst System | Key Features |
| 2,3-Dimethylpyridine | Aryl Halide | Pd(OAc)₂ / Ligand | Atom-economical, avoids bromination step. |
Synthesis of 4-Amino-2,3-dimethylpyridines
4-Amino-2,3-dimethylpyridines can be synthesized through the reduction of a nitro intermediate. This multi-step process offers an alternative to the direct amination of the bromo-precursor.
| Starting Material | Key Transformation | Reagents | Key Features |
| 2,3-Dimethyl-4-nitropyridine N-oxide | Reduction of nitro group | Fe / NH₄Cl or H₂ / Pd/C | Utilizes a different starting material and reaction type. |
Synthesis of 4-Cyano-2,3-dimethylpyridines
An alternative route to 4-cyano-2,3-dimethylpyridine involves the cyanation of the corresponding pyridine N-oxide.
| Starting Material | Reagent | Key Features |
| 2,3-Dimethylpyridine-N-oxide | KCN / (CH₃)₂NCOCl | Bypasses the need for a brominated intermediate.[3] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
To the same tube, add the base (e.g., Sodium tert-butoxide, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add the anhydrous and deoxygenated solvent (e.g., Toluene) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath, stirring at a temperature typically ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
-
To a reaction vessel, add this compound (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 0.2 mol%), ligand (e.g., XPhos, 0.4 mol%), and a base (e.g., KOAc, 0.125 equiv.).[2]
-
Add a mixture of dioxane and water (e.g., 1:1) as the solvent.[2]
-
Seal the vessel and heat the reaction mixture with vigorous stirring (e.g., at 100 °C) until the starting material is consumed.[2]
-
Monitor the reaction by TLC or GC/MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed reactions and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Caption: A generalized workflow for cross-coupling reactions.
References
Navigating the Critical Choice of Base in Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,3-dimethylpyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The palladium-catalyzed cross-coupling of 4-Bromo-2,3-dimethylpyridine serves as a vital route to novel pyridine derivatives, which are key scaffolds in medicinal chemistry. The selection of an appropriate base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of the efficacy of different bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data from analogous systems.
The role of the base in these catalytic cycles is multifaceted. In Suzuki-Miyaura reactions, the base is crucial for the formation of a more nucleophilic organoboronate species from the organoboron reagent, which facilitates the key transmetalation step. For Buchwald-Hartwig aminations, a sufficiently strong base is required to deprotonate the amine nucleophile, thereby activating it for coupling with the aryl halide. In Sonogashira couplings, the base deprotonates the terminal alkyne, enabling the formation of a copper acetylide intermediate that participates in the catalytic cycle. The choice of base can therefore be the difference between a high-yielding, clean reaction and a low-yield or unsuccessful attempt.
Comparative Efficacy of Bases in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of base can be influenced by the lability of the boronic acid and the desired reaction kinetics. While specific comparative data for this compound is limited, data from the closely related 2-Bromo-4-methylpyridine provides valuable insights into expected base performance.
| Base | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| K₂CO₃ | Phenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | Not specified | Not specified | 81 | A commonly used and effective base for Suzuki couplings of bromopyridines.[1][2] |
| Na₂CO₃ | Arylboronic acid | Pd(PPh₃)₄ | Aq. Ethanol | 120 | 0.17 | High | Can provide excellent yields, sometimes under microwave irradiation. |
| K₃PO₄ | Arylboronic acid | Pd(OAc)₂ / Ligand | 1,4-Dioxane | 130 | Not specified | Good to high | A strong, non-nucleophilic base often effective for challenging substrates.[3] |
| Cs₂CO₃ | Arylboronic acid | PdCl₂(dppf) | DMF | 90 | 12 | ~88-96 | Often used for its high solubility and effectiveness with a variety of substrates. |
| NaOH | Aryl bromides | Not specified | Not specified | Not specified | Not specified | ~70 | A strong base, but its high nucleophilicity can sometimes lead to side reactions.[4] |
| KF | Aryl bromides | Not specified | Not specified | Not specified | Not specified | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid.[4] |
Comparative Efficacy of Bases in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. This reaction is often highly sensitive to the choice of base, with strong, non-nucleophilic bases typically being favored.
| Base | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| NaOt-Bu | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | Toluene | 80 | 4 | 60 | A very strong and commonly used base for Buchwald-Hartwig aminations.[5] |
| LiHMDS | Various amines | RuPhos- or BrettPhos-precatalysts | Not specified | Not specified | Not specified | High | Allows for the use of substrates with protic functional groups.[6][7] |
| Cs₂CO₃ | Various amines | Not specified | Not specified | Not specified | Not specified | Good to high | A milder inorganic base suitable for substrates with base-sensitive functional groups.[6] |
| K₃PO₄ | Various amines | Not specified | Not specified | Not specified | Not specified | Good to high | Another effective and economical weak base.[6] |
| K₂CO₃ | PXZ | [Pd(allyl)Cl]₂ / Ligand | Toluene | Not specified | Not specified | Good | A weaker inorganic base that can be effective with certain amine substrates.[8] |
Comparative Efficacy of Bases in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The base in this reaction is critical for the deprotonation of the alkyne.
| Base | Alkyne | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Notes |
| Piperidine | Phenylacetylene | Not specified | Not specified | 50 | High | Often serves as both the base and sometimes as a solvent.[9] |
| Et₃N (Triethylamine) | Phenylacetylene | Not specified | Not specified | 50 | High | A very common and effective amine base for Sonogashira reactions.[9] |
| DIPEA (Diisopropylethylamine) | Phenylacetylene | Not specified | Not specified | 25-80 | Poor | A non-nucleophilic amine base, but can be less effective in some cases.[9] |
| Cs₂CO₃ | Terminal Alkyne | CuOAc / Ligand | Et₂O | Room Temp | High | An effective inorganic base for copper-catalyzed Sonogashira couplings.[10] |
| K₂CO₃ | Phenylacetylene | Not specified | Not specified | 25-80 | Poor | Generally less effective for Sonogashira reactions compared to amine bases.[9] |
| NaOH | Phenylacetylene | Not specified | Not specified | 25-80 | Poor | Strong inorganic bases are often not optimal for this reaction.[9] |
Experimental Protocols
Below are representative experimental protocols for each coupling reaction, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
(±)-BINAP (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Logic
To further aid in the experimental design, the following diagrams illustrate the general workflow for these coupling reactions and a logic diagram for base selection.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision-making process for selecting a suitable base for different coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of 4-Bromo-2,3-dimethylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various substituted pyridines, 4-Bromo-2,3-dimethylpyridine serves as a versatile building block for introducing molecular complexity through transition-metal catalyzed cross-coupling reactions. The efficiency and selectivity of these transformations are critically dependent on the choice of the coupling partner and the catalytic system employed. This guide provides an objective comparison of the kinetic performance of this compound in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The information presented, including supporting experimental data for analogous systems, is intended to aid researchers in the strategic design and optimization of synthetic routes.
General Reactivity Trends in Cross-Coupling of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The energy required to cleave the C-X bond significantly influences the activation energy of this step. Consequently, the reactivity of 4-halopyridines generally follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy.[1][2] this compound, with its C-Br bond, represents a balance between reactivity and stability, making it an ideal substrate for a wide range of coupling reactions.
Comparative Kinetic Data
While direct, side-by-side kinetic studies for the cross-coupling of this compound across different reaction types are not extensively documented in a single source, a comparative analysis can be constructed from available data on similar bromopyridine and bromoarene systems. The following tables summarize expected kinetic behavior and performance metrics for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Comparison of Catalyst Systems and Reaction Conditions for Cross-Coupling Reactions of Bromopyridines
| Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃ or dppf | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 85-95 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 | 80-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 75-90 |
Data compiled from studies on analogous bromopyridine substrates.[1][3]
Table 2: Qualitative Kinetic Comparison of Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Relative Rate | Generally fast, but can be influenced by the boronic acid partner. | Typically very fast, often proceeding at room temperature. | Rate is highly dependent on the nature of the amine and the ligand. |
| Rate-Determining Step | Often oxidative addition, but transmetalation can be rate-limiting. | Oxidative addition is generally considered rate-determining. | Can be oxidative addition or reductive elimination depending on the specific system.[4] |
| Catalyst Loading | Typically 1-3 mol% | Typically 1-5 mol% Pd, 2-10 mol% CuI | Typically 1-3 mol% |
| Sensitivity to Steric Hindrance | Moderately sensitive, especially on the boronic acid partner. | Less sensitive to steric hindrance on the alkyne. | Highly sensitive to steric bulk on both the amine and the aryl halide. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data and for the successful implementation of these cross-coupling reactions.
General Protocol for Kinetic Analysis of Cross-Coupling Reactions
A standardized approach is necessary for the accurate comparison of reaction kinetics. The following is a generalized protocol for determining reaction order and rate constants using in-situ monitoring techniques like GC-MS or HPLC.
-
Preparation of Stock Solutions : Prepare stock solutions of this compound, the coupling partner (e.g., phenylboronic acid, phenylacetylene, or morpholine), the palladium pre-catalyst, the ligand, and the base in the chosen anhydrous and degassed solvent.
-
Reaction Setup : In a series of temperature-controlled reaction vials equipped with stir bars, add the palladium pre-catalyst, ligand, and base.
-
Initiation of Reaction : To each vial, add the stock solutions of this compound and the coupling partner to initiate the reaction. To determine the reaction order with respect to each component, vary the concentration of one reactant while keeping the others in large excess to maintain pseudo-first-order conditions.
-
Sampling and Quenching : At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding a suitable quenching agent (e.g., a cooled solution of a strong acid or base).
-
Analysis : Analyze the quenched samples by GC-MS or HPLC using an internal standard to determine the concentration of the product and the remaining starting material.
-
Data Processing : Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of the resulting linear plot provides the pseudo-first-order rate constant (k_obs). The reaction order for each component can be determined by plotting log(k_obs) versus the logarithm of the concentration of the component of interest.
Specific Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.[1]
Specific Protocol: Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Reagent Addition : Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed solvent (e.g., THF, 5 mL), the amine base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction : Stir the reaction at room temperature or gently heat to 40-60 °C and monitor by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography.
Specific Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.2 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition : Seal the tube, remove from the glovebox, and add this compound (1.0 mmol), the amine (1.1 mmol), and the degassed solvent (e.g., toluene).
-
Reaction : Heat the sealed tube to 80-110 °C with stirring and monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflow
To provide a clearer understanding of the reaction mechanisms and the experimental process, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with a general workflow for kinetic analysis.
References
A Comparative Guide to the Reactivity of Substituted Bromopyridines: Theoretical and Experimental Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted bromopyridines, crucial intermediates in the synthesis of pharmaceuticals and functional materials. By integrating theoretical calculations with experimental data, we aim to offer a predictive framework for selecting substrates and optimizing reaction conditions in key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Fundamental Principles of Bromopyridine Reactivity
The reactivity of a substituted bromopyridine is primarily governed by a combination of electronic and steric factors. The position of the bromine atom relative to the electron-withdrawing pyridine nitrogen is the most critical determinant.
-
Isomer Reactivity: In many pivotal reactions, including the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, the general order of reactivity for bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]
-
4-Bromopyridine: The C4-Br bond is highly activated due to the strong, electron-withdrawing effect of the nitrogen atom at the para position. This makes the C4 carbon highly electrophilic and susceptible to both oxidative addition by a palladium catalyst and attack by nucleophiles.[1]
-
2-Bromopyridine: The C2-Br bond is also significantly activated. However, the proximity of the nitrogen's lone pair can sometimes lead to coordination with and potential inhibition of the catalyst in cross-coupling reactions, occasionally requiring specialized ligands for optimal results.[1]
-
3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom from the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates.[1][2]
-
-
Substituent Effects: Additional electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -NO₂, -CF₃) generally increase the reactivity towards nucleophilic attack and can facilitate oxidative addition by further polarizing the C-Br bond. Conversely, electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) tend to decrease reactivity.[3]
Below is a diagram illustrating the key factors that influence the reactivity of substituted bromopyridines.
Comparative Data on Reactivity
Direct comparison of reactivity requires standardized conditions. While a single comprehensive dataset is scarce, the following tables compile representative experimental yields and computational metrics from various studies to illustrate the established reactivity principles.
Table 1: Experimental Yields in Suzuki-Miyaura Cross-Coupling Reactions
This table showcases how the choice of base and substrate affects reaction outcomes. Note that direct comparison of yields should be done with caution as reaction conditions are not identical.
| Bromopyridine Substrate | Coupling Partner | Base | Catalyst / Ligand | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Arylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | water/1,4-dioxane | 120 (µw) | 81 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-dioxane/water | 85-95 / >15h | Moderate-Good | [4] |
| 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | Pd-polymer hybrid | Isopropyl alcohol | 70 | >80 (in 6h for EWG analog) | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 70-80 | 80 | [4] |
Table 2: Computational Reactivity Descriptors for Bromopyridine Isomers
Theoretical calculations provide insight into the intrinsic electronic properties that govern reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The Mulliken charge on the carbon atom attached to bromine (C-Br) indicates its electrophilicity; a more positive charge suggests greater susceptibility to nucleophilic attack.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on C-Br (a.u.) | Computational Method | Reference |
| 2-Aminopyridine (for comparison) | -5.99 | -0.16 | 5.83 | N/A | DFT/B3LYP/6-311++G(d,p) | [6] |
| 2-Amino-5-bromopyridine | -6.21 | -0.63 | 5.58 | +0.08 (approx.) | DFT/B3LYP/cc-pVTZ | [6] |
| 3-Bromopyridine | N/A | N/A | N/A | +0.19 (in CH₂Cl₂) | DFT/B3LYP/6-311+G(2d) | [7] |
| Quinoline (for comparison) | -6.65 | -1.82 | 4.83 | N/A | DFT/B3LYP/6-31+G(d,p) | [8] |
Note: Data is compiled from different studies using varied basis sets and is for illustrative purposes. Direct quantitative comparison between rows may not be precise.
Methodologies for Reactivity Studies
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
This generalized protocol can be adapted to compare the reactivity of different substituted bromopyridines under standardized conditions.
-
Materials & Reagents:
-
Substituted bromopyridine (e.g., 2-bromo-4-methylpyridine).
-
Arylboronic acid.
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).
-
Ligand (if required, e.g., SPhos, XPhos).
-
Base (e.g., K₂CO₃, K₃PO₄).
-
Anhydrous solvent (e.g., 1,4-dioxane, Toluene).
-
Internal standard for chromatographic analysis (e.g., dodecane).
-
-
Reaction Setup:
-
In a glovebox, prepare stock solutions of the bromopyridine, boronic acid, catalyst/ligand, and base in the chosen solvent.
-
Set up a series of reaction vials in a temperature-controlled reaction block.
-
-
Kinetic Run:
-
To each vial, add the catalyst, ligand, base, and solvent. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Initiate the reaction by simultaneously adding the bromopyridine and boronic acid stock solutions. To ensure pseudo-first-order conditions with respect to the bromopyridine, the boronic acid should be in large excess (e.g., 10-20 equivalents).
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from a vial.
-
Immediately quench the aliquot in a separate vial containing a quenching agent (e.g., cold diethyl ether and water) and the internal standard.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining bromopyridine relative to the internal standard.
-
Plot the natural logarithm of the bromopyridine concentration (ln[Bromopyridine]) versus time.
-
The negative of the slope of this line will give the pseudo-first-order rate constant (k). By comparing the rate constants for different isomers or substituted bromopyridines, a quantitative measure of their relative reactivity can be established.
-
Theoretical Protocol: DFT alysis of Reactivity
Density Functional Theory (DFT) is a powerful tool for predicting and rationalizing the reactivity of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
A Comparative Guide to 4-Bromo-2,3-dimethylpyridine and Other Halogenated Pyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are indispensable building blocks in modern synthetic chemistry, serving as versatile precursors for the synthesis of complex molecules in medicinal chemistry and materials science.[1] Among these, 4-Bromo-2,3-dimethylpyridine offers a unique combination of reactivity and structural features. This guide provides an objective, data-driven comparison of this compound against other halogenated pyridine analogues. We will benchmark its performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in strategic substrate selection.
Physicochemical Properties: A Comparative Overview
The selection of a building block is often guided by its fundamental physicochemical properties. The following table summarizes key properties for this compound and a selection of its isomers and analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Form |
| This compound | C₇H₈BrN | 186.05 | 259807-91-5 | - |
| 4-Bromo-2,6-dimethylpyridine | C₇H₈BrN | 186.05 | 5093-70-9 | Solid[2] |
| 3-Bromo-2,6-dimethylpyridine | C₇H₈BrN | 186.05 | 3430-31-7 | - |
| 2-Bromo-3,4-dimethylpyridine | C₇H₈BrN | 186.05 | - | - |
| 4-Bromo-3,5-dimethylpyridine | C₇H₈BrN | 186.05 | - | - |
| 2-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | 4926-28-7 | Liquid[3] |
| 3-Bromopyridine | C₅H₄BrN | 157.998 | 626-55-1 | Colorless Liquid[4] |
| 4-Iodopyridine | C₅H₄IN | 205.00 | - | Dark Brown to Brownish-Green[5] |
| 2-Bromo-4-chloropyridine | C₅H₃BrClN | 192.44 | - | - |
Data compiled from various sources.[2][4][6][7][8][9][10]
Reactivity in Key Transformations
The true utility of a halogenated pyridine lies in its reactivity. We will compare these building blocks in three of the most powerful and widely used transformations in drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halogen is dictated by the carbon-halogen (C-X) bond strength, which decreases down the group.[11] This results in a general reactivity trend of I > Br > Cl > F .[12][13] Consequently, bromo-pyridines like this compound are typically more reactive than their chloro-analogues, often requiring milder conditions, while being more stable and cost-effective than iodo-pyridines.[11][14]
Conversely, for nucleophilic aromatic substitution (SNAr), the trend is often reversed, with chloro-pyridines being more reactive than their bromo counterparts.[12] This is because the more electronegative chlorine atom can better stabilize the negative charge in the transition state.[12]
Caption: Halogen reactivity trends in key synthetic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most efficient methods for C-C bond formation, coupling an organoboron reagent with an organohalide.[15][16] Bromo-pyridines are excellent substrates, offering a balance of reactivity and stability.[14]
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl boronic acids | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH | 80 | 14-28 | [15] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [17] |
| 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | - | - | - | - | 97.8 | [18] |
| 4-Bromopyridine | Pyridine-4-boronic acid pinacol ester | - | - | - | - | 96.5 | [18] |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | Major product at C3 | [19] |
This table illustrates typical conditions. Yields are highly substrate-dependent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[20][21] The reaction couples an amine with an aryl halide and has largely replaced harsher classical methods.[20]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOᵗBu | Toluene | 80 | 60 | [22] |
| Aryl Halides (General) | Primary/Secondary Amines | Pd Source | Phosphine Ligand | Strong Base | Aprotic Solvent | RT - 120 | Variable | [20][21] |
The choice of ligand is critical and several "generations" of catalyst systems have been developed to broaden the reaction scope.[20]
Sonogashira Coupling
The Sonogashira coupling is a versatile method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[23][24] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[23][25]
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3) | None (Cu-free) | Et₃N | DMF | 100 | 98 (conversion) | [26] |
| 4-Bromo-2,1,3-benzothiadiazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N | THF | RT - 80 | Variable | [27] |
| Aryl Iodides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | - | Et₃N | Toluene | 90 | Good to Excellent | [24] |
| Aryl Bromides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | - | Et₃N | Toluene | 90 | Lower | [24] |
As with other cross-couplings, the reactivity trend I > Br is observed, with aryl bromides sometimes requiring higher temperatures or resulting in lower yields compared to aryl iodides.[24]
Experimental Protocols
Detailed and reproducible protocols are essential for laboratory success. The following are generalized procedures for the key reactions discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated pyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) via cannula or syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9 [sigmaaldrich.com]
- 3. 2-Bromo-4-methylpyridine 97 4926-28-7 [sigmaaldrich.com]
- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. chempanda.com [chempanda.com]
- 6. 4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-3,4-dimethylpyridine | C7H8BrN | CID 21822291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to Reaction Intermediates in 4-Bromo-2,3-dimethylpyridine Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the key reaction intermediates encountered during the synthetic transformations of 4-Bromo-2,3-dimethylpyridine. Understanding the formation, stability, and reactivity of these transient species is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity in the synthesis of complex molecules and active pharmaceutical ingredients. We will compare common transformation pathways, provide supporting data from analogous systems, and detail experimental protocols for their study.
Overview of Key Transformations and Intermediates
This compound is a versatile heterocyclic building block. Its transformations are primarily dominated by palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents via halogen-metal exchange. The fleeting nature of the intermediates in these reactions necessitates specialized analytical techniques for their characterization.[1]
Common Reaction Pathways:
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination proceed through a catalytic cycle involving various palladium intermediates. The oxidative addition of the C-Br bond to a Pd(0) complex is often the rate-determining step.[1][2]
-
Organometallic Intermediate Formation: Lithiation or Grignard reagent formation creates highly reactive nucleophilic pyridine species capable of forming new carbon-carbon or carbon-heteroatom bonds.[1]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental in modern synthesis for creating C-C and C-N bonds. The intermediates are typically low-concentration, transient palladium complexes.
The Suzuki-Miyaura reaction couples the bromopyridine with an organoboron compound. The catalytic cycle involves several key palladium-containing intermediates.[3][4] The initial step is the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species.[1]
Table 1: Comparison of Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd/C | [5][6] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | [3][5] |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | PEG400 | [5][6] |
| Temperature | 80-120 °C | 85-95 °C | 45 °C | [5][6] |
Note: Conditions are generalized from studies on similar bromopyridine substrates and may require optimization.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction forms a C-N bond between the bromopyridine and an amine. The mechanism is similar to the Suzuki coupling, involving oxidative addition, base-mediated formation of a palladium-amido intermediate, and reductive elimination.[2][7]
Table 2: Comparison of Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | [Pd₂(dba)₃] | Pd(OAc)₂ | [8] |
| Ligand | (±)-BINAP | tBuDavePhos | [8][9] |
| Base | NaOBut | K₃PO₄ | [8] |
| Solvent | Toluene | Dioxane | [7][8] |
| Temperature | 80 °C | 100-110 °C | [8] |
Note: Conditions are generalized from studies on similar bromopyridine substrates and may require optimization.
Organometallic Intermediates
Direct metallation of this compound provides highly reactive intermediates for further functionalization. Their direct observation typically requires low-temperature spectroscopic techniques due to their high reactivity.[1]
Treatment of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can induce a halogen-metal exchange to form the highly nucleophilic 2,3-dimethyl-4-lithiopyridine intermediate. This species is sensitive to air and moisture.[1][10]
Table 3: Spectroscopic Data Comparison: Reactant vs. Lithiated Intermediate
| Compound | ¹H NMR Signal (ppm) | Expected Change in Intermediate |
| This compound | H-5: ~8.10 (d) | Significant upfield shift |
| (CAS: 259807-91-5)[11] | H-6: ~7.34 (d) | Significant upfield shift |
| CH₃ (pos 2): ~2.58 (s) | Minor shift | |
| CH₃ (pos 3): ~2.39 (s) | Minor shift | |
| 2,3-dimethyl-4-lithiopyridine | H-5, H-6 | Protons ortho and para to the C-Li bond experience a significant upfield shift due to increased electron density.[1] |
| (Hypothetical Intermediate) | CH₃ groups | Minor shifts expected. |
Experimental Protocols
This protocol is a general guideline and requires optimization for specific substrates.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[6]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask, condenser, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate the flask and backfill with inert gas. Repeat three times.
-
Add the degassed solvent via syringe.
-
Heat the mixture (typically 80-120 °C) with vigorous stirring and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
This procedure is adapted from protocols for similar bromopyridines.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOBut, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or flask and inert atmosphere
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat (typically 80-110 °C) with stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., diethyl ether), and wash with brine.[8]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.
This protocol allows for the direct observation of organometallic intermediates.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
NMR tube with a sealable cap (e.g., J. Young valve)
Procedure:
-
Dry the NMR tube under vacuum and backfill with argon.
-
Dissolve a known amount of this compound in the anhydrous deuterated solvent and add it to the NMR tube via syringe.
-
Acquire a baseline ¹H NMR spectrum at low temperature (e.g., -78 °C).
-
At -78 °C, slowly add the n-butyllithium solution dropwise to the NMR tube.
-
After addition, acquire NMR spectra at timed intervals at -78 °C to observe the disappearance of starting material signals and the appearance of new signals corresponding to the 2,3-dimethyl-4-lithiopyridine intermediate.
-
(Optional) Add an electrophile (e.g., benzaldehyde) to quench the intermediate and observe the formation of the final product.
Caption: Experimental workflow for in-situ NMR monitoring of lithiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 259807-91-5 [m.chemicalbook.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2,3-dimethylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 4-Bromo-2,3-dimethylpyridine, ensuring operational integrity and personnel safety.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive understanding of its hazards is critical. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Conforming to EN166, with side-shields.[2] |
| Face Shield | To be used when there is a splash hazard. | |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after contamination.[2] |
| Body Protection | Protective Clothing | A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational Plan: A Step-by-Step Guide to Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following protocol outlines the key steps for safe usage in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any associated contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Collection : All waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, weighing paper), and reaction residues, must be collected in a designated and properly labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage : Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.
-
Container Disposal : Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with institutional guidelines.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid measures are crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal as hazardous waste.[4] Avoid creating dust. After cleanup, decontaminate the area with a suitable cleaning agent. For large spills, contact your institution's EHS office for assistance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
